4-acetylantroquinonol B
Description
Structure
3D Structure
Properties
CAS No. |
1187652-02-3 |
|---|---|
Molecular Formula |
C26H38O7 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
[(1R,5R,6R)-6-[(2E,6E)-3,7-dimethyl-8-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]octa-2,6-dienyl]-2,3-dimethoxy-5-methyl-4-oxocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C26H38O7/c1-15(9-8-10-16(2)13-20-14-17(3)26(29)33-20)11-12-21-18(4)22(28)24(30-6)25(31-7)23(21)32-19(5)27/h10-11,17-18,20-21,23H,8-9,12-14H2,1-7H3/b15-11+,16-10+/t17-,18+,20-,21+,23+/m0/s1 |
InChI Key |
XXAVUEUAHANHQA-ZXOJLNOSSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](OC1=O)C/C(=C/CC/C(=C/C[C@@H]2[C@H](C(=O)C(=C([C@@H]2OC(=O)C)OC)OC)C)/C)/C |
Canonical SMILES |
CC1CC(OC1=O)CC(=CCCC(=CCC2C(C(=O)C(=C(C2OC(=O)C)OC)OC)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 4-acetylantroquinonol B: A Technical Guide on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-acetylantroquinonol B, a novel ubiquinone derivative isolated from the mycelium of the medicinal fungus Antrodia cinnamomea. First identified during investigations into the anti-cancer properties of this traditional Taiwanese medicine, this compound has emerged as a potent bioactive compound with significant therapeutic potential. This document details its discovery, natural origin, and biosynthetic pathway. Furthermore, it presents a compilation of its biological activities, with a focus on its anti-cancer effects, supported by quantitative data. Detailed experimental methodologies for its isolation and purification are provided, alongside a depiction of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Origin
A Bioactive Constituent of Antrodia cinnamomea
This compound is a naturally occurring compound first isolated from the mycelium of Antrodia cinnamomea (also known as Taiwanofungus camphoratus), a rare and valuable medicinal fungus endemic to Taiwan.[1][2] Traditionally used for treating various ailments, including liver diseases and cancer, extracts of A. cinnamomea have been the subject of extensive scientific investigation to identify their bioactive components.[1][2] The discovery of this compound was the result of bioassay-guided fractionation of mycelial extracts, where researchers sought to identify the specific compounds responsible for the observed anti-hepatoma activity.[2]
Biosynthesis: A Pathway Akin to Coenzyme Q
The biosynthesis of this compound in Antrodia cinnamomea is closely related to the well-established pathway for coenzyme Q (ubiquinone) synthesis.[3][4] It originates from the polyketide pathway, where orsellinic acid, formed from acetyl-CoA and malonyl-CoA, serves as the precursor for the benzoquinone ring.[3][5] The isoprenoid side chain is synthesized via the mevalonate (B85504) pathway.[6] Isotopic labeling studies have confirmed that both the benzoquinone ring and the isoprenoid tail are key structural components derived from these pathways.[3][6] The final steps of the biosynthesis are believed to involve a series of modifications, including prenylation, hydroxylation, methylation, and ultimately acetylation, to yield the final this compound molecule.[4]
Physicochemical Properties and Structure Elucidation
The molecular formula of this compound is C₂₆H₃₈O₇, corresponding to a molecular weight of 462.6 g/mol . Its structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The detailed spectroscopic data confirming its structure are summarized below.
(Note: Specific spectroscopic data such as NMR chemical shifts, coupling constants, and full mass spectrometry fragmentation patterns are not available in the provided search results. The following is a representative description of the expected data based on the compound's structure.)
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra would reveal the presence of a substituted benzoquinone ring, a polyisoprenoid tail, and an acetyl group. Key signals would include aromatic protons on the quinone ring, olefinic protons in the isoprenoid chain, and a characteristic singlet for the acetyl methyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition and exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments would provide further evidence for the connectivity of the different structural motifs.
-
Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as hydroxyl (-OH), carbonyl (C=O) from the quinone and the acetyl group, and C-O stretching vibrations.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of this compound from the mycelium of Antrodia cinnamomea cultivated through submerged fermentation.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Submerged Fermentation: Antrodia cinnamomea is cultured in a suitable liquid medium in a fermenter to produce a sufficient quantity of mycelia.[2]
-
Mycelia Harvesting and Extraction: The mycelia are harvested by filtration, dried, and then extracted with ethanol. The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity. Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): The enriched fractions from the silica gel column are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~0.22 | 72 | [2] |
| HepG2 | Hepatocellular Carcinoma | ~0.17 | 96 | [2] |
| DLD-1 | Colorectal Carcinoma | 7.82 | 24 | [7] |
| HCT116 | Colorectal Carcinoma | 11.25 | 24 | [7] |
Modulation of Signaling Pathways
The anti-cancer effects of this compound are attributed to its ability to modulate multiple oncogenic signaling pathways. One of the key pathways inhibited by this compound is the VEGF/PI3K/ERK/mTOR pathway, which is crucial for tumor growth, angiogenesis, and metastasis.
VEGF/PI3K/ERK/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the VEGF/PI3K/ERK/mTOR pathway by this compound.
By inhibiting the phosphorylation of key kinases in this pathway, this compound effectively suppresses downstream cellular processes that are essential for cancer progression.[4] Additionally, it has been reported to negatively regulate other critical pathways such as the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways in colorectal cancer.[5]
Conclusion and Future Perspectives
This compound, a unique natural product from Antrodia cinnamomea, has demonstrated significant potential as a lead compound for the development of novel anti-cancer therapeutics. Its well-defined origin, coupled with a growing understanding of its biological activities and mechanisms of action, makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on optimizing its synthesis or production, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential in combination therapies. The information compiled in this technical guide provides a solid foundation for these future endeavors, aiming to translate the therapeutic promise of this remarkable molecule into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Bioactive Compounds of Antrodia cinnamomea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodia cinnamomea, also known as Antrodia camphorata or Taiwanofungus camphoratus, is a parasitic fungus endemic to Taiwan that grows on the inner cavity of the native Cinnamomum kanehirai tree.[1][2] Revered in traditional medicine as the "ruby in the forest," it has been historically used to treat conditions like food intoxication, diarrhea, and liver-related ailments.[1][3][4] Modern scientific investigation has validated many of its therapeutic properties, attributing them to a rich and unique profile of bioactive secondary metabolites.[5] These compounds exhibit a wide range of pharmacological activities, including potent anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, and immunomodulatory effects.[1][5][6]
This guide provides an in-depth overview of the core bioactive compounds isolated from A. cinnamomea, detailed experimental protocols for their extraction and analysis, quantitative data on their biological efficacy, and a visual representation of the key signaling pathways they modulate.
Major Classes of Bioactive Compounds
The therapeutic potential of A. cinnamomea stems from several distinct classes of chemical constituents found in its fruiting bodies and mycelia.[1][7] The primary categories include triterpenoids, polysaccharides, ubiquinone derivatives, and maleic/succinic acid derivatives.[3][6]
-
2.1 Triterpenoids: These are the most studied compounds in A. cinnamomea and are largely responsible for its potent cytotoxic activities against various cancer cell lines. They are primarily ergostane (B1235598) and lanostane-type steroids. Key examples include Antcin A, B, C, H, K, and Zhankuic acids A, B, and C.[8]
-
2.2 Polysaccharides: As high-content bioactive compounds, polysaccharides from A. cinnamomea (APSs) are known for their immunomodulatory, anti-inflammatory, anti-angiogenic, and anti-viral activities.[1][2][7] These are primarily β-glucans, and their activity can be enhanced through processes like sulfation.[1]
-
2.3 Ubiquinone Derivatives: Antroquinonol is the most prominent compound in this class, first identified from solid-state fermented mycelia.[1] It and its derivatives (e.g., 4-acetylantroquinonol B) exhibit significant anti-cancer, anti-inflammatory, and immunosuppressive properties.[1][3]
-
2.4 Maleic and Succinic Acid Derivatives: Compounds such as Antrodins A-E are noted for their cytotoxic effects on tumor cell lines and significant hepatoprotective activity.[1]
-
2.5 Benzenoids and Other Compounds: Other isolates include benzenoids like antrolone and coenzyme Q0, which contribute to the fungus's anti-inflammatory and antitumor effects.[1]
Quantitative Data on Biological Activity
The efficacy of A. cinnamomea compounds is often quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and by the yields obtained through various extraction methods.
Table 1: Cytotoxicity (IC50) of A. cinnamomea Extracts and Compounds on Hepatocellular Carcinoma Cells
| Compound/Extract | Cell Line | IC50 Value | Incubation Time | Reference |
|---|---|---|---|---|
| Ethanolic Extract (EAC) | Huh-7 | 245.40 µg/mL | 48 h | [9] |
| Ethanolic Extract (EAC) | HepG2 | 51.93 µg/mL | 48 h | [9] |
| EAC Co-cultivated w/ Ginger (EACG) | Huh-7 | 50.33 µg/mL | 48 h | [9] |
| EAC Co-cultivated w/ Ginger (EACG) | HepG2 | 8.35 µg/mL | 48 h | [9] |
| Sorafenib (B1663141) | Huh-7 | 6.8 µM | 48 h | [10] |
| Sorafenib | HepG2 | 4.3 µM | 48 h | [10] |
| Ethanolic Extract (EAC) | Huh-7 | > 200 µg/mL | 48 h | [10] |
| Ethanolic Extract (EAC) | HepG2 | > 100 µg/mL | 48 h | [10] |
| Antcin K | Hep 3B | 80-125 µM | 48 h |[11] |
Table 2: Comparison of Polyphenol Extraction Yields
| Extraction Solvent | Yield (mg/g) | Reference |
|---|---|---|
| 70% Ethanol (B145695) | 10.95 mg/g | [12] |
| Deep-Eutectic Solvent (DES) | 22.09 mg/g |[12] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the isolation and evaluation of bioactive compounds. The following are standard protocols derived from published literature.
Protocol 1: General Extraction and Isolation of Triterpenoids
This protocol outlines a multi-step process for isolating triterpenoids from the fruiting bodies or mycelia of A. cinnamomea.
-
Preparation: Dry the fungal material (fruiting bodies or mycelia) in an oven at 50°C for 48 hours and grind it into a fine powder.[8]
-
Solvent Extraction: Perform reflux extraction on the dried powder using a solvent such as methanol (B129727) or ethanol for approximately 6 hours. Repeat the process 3-4 times to ensure exhaustive extraction.[8]
-
Concentration: Filter the combined extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
-
Fractionation (Optional): The crude extract can be further partitioned using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, chloroform) to separate compounds based on their lipophilicity.[1]
-
Column Chromatography: Subject the crude extract or a specific fraction to column chromatography for purification.
-
Stationary Phase: Silica gel is commonly used for initial separation.[1]
-
Elution: Elute the column with a gradient of solvents, such as n-hexane-acetone or chloroform-methanol, to separate individual compounds.[1]
-
Further Purification: For higher purity, subsequent chromatography steps using Sephadex LH-20, reversed-phase (ODS C18) columns, or semi-preparative HPLC are often required.[1]
-
Protocol 2: Hot Water Extraction of Polysaccharides
This method is standard for isolating water-soluble polysaccharides.
-
Pre-treatment: Defat the dried mycelial powder with a chloroform-methanol mixture to remove lipids.[7] For fruiting bodies, supercritical fluid CO2 extraction can be used to remove oil-soluble compounds prior to water extraction.[2]
-
Extraction: Extract the pre-treated powder with hot water (e.g., 90-100°C) for several hours. This process is typically repeated 2-3 times.
-
Protein Removal (Deproteinization): Remove protein impurities from the aqueous extract using methods like the Sevag method (shaking with chloroform/n-butanol) or enzymatic digestion (e.g., with papain).[1]
-
Precipitation: Concentrate the deproteinized extract and add 3-4 volumes of 70-80% ethanol. Allow the mixture to stand overnight at 4°C to precipitate the crude polysaccharides.[1][7]
-
Purification: Collect the precipitate by centrifugation, redissolve it in hot water, and purify it further using techniques like gel filtration chromatography (e.g., Sephadex G-100).
Protocol 3: HPLC Analysis of Triterpenoids
High-Performance Liquid Chromatography (HPLC) is used for the quantitative and qualitative analysis of triterpenoids.
-
System: Agilent 1100 series or equivalent with a Diode-Array Detector (DAD).[8]
-
Column: Reversed-phase C18 column (e.g., Cosmosil 5C18-AR-II, 250 × 4.6 mm).[8]
-
Mobile Phase: A gradient elution using:
-
Gradient Program:
-
0–65 min: 30–47% B
-
65–100 min: 47% B
-
100–140 min: 47–100% B
-
140–170 min: 100% B
-
170–175 min: 100–30% B[8]
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Sample Preparation: Dissolve 10 mg of dry extract in 1 mL of methanol.[8]
Protocol 4: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing the cytotoxic effects of compounds on cultured cells.[13][14]
-
Cell Seeding: Plate cells (e.g., Huh-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 7 x 10³ cells/well) and incubate overnight under standard conditions (37°C, 5% CO2).[9][15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Antcin K, ethanolic extract) or vehicle control (e.g., DMSO). Incubate for a specified period, typically 24 to 72 hours.[9][11][15]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[9]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[9][14]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Signaling Pathways and Mechanisms of Action
The anti-cancer and anti-inflammatory effects of A. cinnamomea compounds are mediated through the modulation of critical cellular signaling pathways.
Inhibition of Cancer Metastasis and Inflammation via PI3K/Akt/mTOR/NF-κB Pathway
Antcin K, a major triterpenoid, has been shown to inhibit the motility and invasion of cancer cells and suppress the production of pro-inflammatory cytokines.[16][17] It achieves this by downregulating the phosphorylation (activation) of key proteins in the PI3K/Akt/mTOR and NF-κB signaling cascades.[16] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this cascade, Antcin K effectively reduces the expression of downstream targets like Matrix Metalloproteinase-7 (MMP-7), a protein involved in tissue remodeling and cancer metastasis.[16]
Caption: Antcin K inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways.
Induction of Apoptosis via Inhibition of the JAK2/STAT3 Pathway
The ethanolic extract of A. cinnamomea (ACEE) has demonstrated significant anti-tumor activity by inducing apoptosis in lung cancer cells.[18][19] This effect is mediated through the inhibition of the JAK2/STAT3 signaling pathway.[18] STAT3 is a transcription factor that, when activated (phosphorylated) by JAK2, promotes the expression of anti-apoptotic proteins like Bcl-2 and Survivin. ACEE treatment reduces the phosphorylation of STAT3, leading to decreased levels of these protective proteins and increased levels of pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately triggering programmed cell death.[18][19]
Caption: ACEE induces apoptosis by inhibiting the JAK2/STAT3 signaling pathway.
General Experimental Workflow for Compound Isolation
The process of discovering and characterizing bioactive compounds from A. cinnamomea follows a systematic workflow, from raw material processing to the identification of pure, active molecules.
Caption: General workflow for isolation of bioactive compounds from A. cinnamomea.
Conclusion
Antrodia cinnamomea is a rich source of unique bioactive compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.[1][5][20] The diverse chemical structures, ranging from complex triterpenoids to large polysaccharides, offer multiple avenues for drug discovery and development. The data and protocols summarized herein provide a technical foundation for researchers to explore these compounds further. Future work should focus on optimizing cultivation and extraction techniques to improve yields, conducting more extensive in vivo studies and clinical trials to validate efficacy and safety[21], and elucidating the full spectrum of their molecular mechanisms to identify new therapeutic targets.
References
- 1. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qascf.com [qascf.com]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Fungus Antrodia cinnamomea Inhibits Growth and Cancer Stem Cell Characteristics of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea [dspace.mit.edu]
- 7. qascf.com [qascf.com]
- 8. Taiwan Forestry Research Institute-Identification of Antrodia cinnamomea [tfri.gov.tw]
- 9. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antrodia cinnamomea boosts the anti-tumor activity of sorafenib in xenograft models of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Antcin K inhibits chondrosarcoma motility by reducing MMP‑7 expression via downregulation of the PI3K, Akt, mTOR and NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antrodia cinnamomea induces anti-tumor activity by inhibiting the STAT3 signaling pathway in lung cancer cells [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. A preliminary randomised controlled study of short-term Antrodia cinnamomea treatment combined with chemotherapy for patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms of 4-Acetylantroquinonol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylantroquinonol B (4-AAQB), a ubiquinone derivative isolated from the medicinal mushroom Taiwanofungus camphoratus (also known as Antrodia cinnamomea), has emerged as a promising small molecule with potent anti-neoplastic properties.[1][2] Preliminary studies have demonstrated its efficacy in inhibiting tumor growth, metastasis, and chemoresistance across a spectrum of cancers, including pancreatic, prostate, hepatocellular, colorectal, and breast cancers.[1][3][4][5][6] This technical guide provides an in-depth overview of the current understanding of 4-AAQB's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.
Core Mechanisms of Action
4-AAQB exerts its anti-cancer effects through a multi-targeted approach, primarily by modulating critical signaling pathways involved in cell proliferation, survival, angiogenesis, and drug resistance. The core mechanisms identified to date include the inhibition of pro-survival pathways like PI3K/Akt and the suppression of oncogenic signaling cascades such as Wnt/β-catenin and JAK/STAT.
Quantitative Data Summary
The following tables summarize the quantitative data from key preliminary studies on 4-AAQB, providing insights into its potency and efficacy in various cancer models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (24h) | Reference |
| DLD-1 | Colorectal Cancer | SRB | 7.82 µM | [5] |
| HCT116 | Colorectal Cancer | SRB | 11.25 µM | [5] |
Table 2: In Vitro Effects of this compound on Pancreatic Cancer Cells
| Cell Line | Treatment | Effect | Quantitative Finding | Reference |
| MiaPaCa-2 & MiaPaCa-2GEMR | 2 and 5 µM 4-AAQB | Reduced Cell Viability | Dramatic reduction | [1][7] |
| MiaPaCa-2 | 5 µM 4-AAQB | Inhibition of HMGB1 and RAGE expression | Significant inhibition | [1] |
| MiaPaCa-2GEMR | 2 and 5 µM 4-AAQB | Inhibition of HMGB1 and RAGE expression | Effective inhibition | [1] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Outcome | Quantitative Finding | Reference |
| Prostate Cancer (PC3 cells) | Subcutaneous Xenograft | 0.5 mg/kg and 2 mg/kg 4-AAQB | Decreased tumor growth | Dose-dependent reduction in tumor volume | [3] |
| Hepatocellular Carcinoma (HuH-7 cells) | Xenograft and Orthotopic Models | Not Specified | Pronounced inhibitory effects on tumor growth | - | [4] |
| Colorectal Cancer | Animal Studies | Not Specified | Comparable tumor-shrinking ability to FOLFOX | - | [2] |
| Triple Negative Breast Cancer | Orthotropic Xenograft Mouse Model | Not Specified | Suppressed tumor growth | Inhibition of CDK2 and CDK4 | [6] |
Signaling Pathways Modulated by this compound
4-AAQB has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
A central mechanism of 4-AAQB is the downregulation of the PI3K/Akt/mTOR pathway. This pathway is a key regulator of cell survival, proliferation, and resistance to chemotherapy. In gemcitabine-resistant pancreatic cancer cells, 4-AAQB was found to suppress the RAGE/HMGB1-initiated PI3K/Akt/MDR1 signaling cascade, leading to enhanced cell death and inhibition of autophagy.[1][7] In prostate cancer, 4-AAQB attenuates VEGF-induced phosphorylation of PI3K and Akt.[3] Furthermore, in highly aggressive epithelial cancers, it has been shown to suppress autophagic flux and improve cisplatin (B142131) sensitivity by inhibiting the PI3K/Akt/mTOR/p70S6K signaling pathway.[8]
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by 4-AAQB.
VEGF/ERK Signaling Pathway
4-AAQB also demonstrates anti-angiogenic properties by targeting the VEGF/ERK signaling pathway. In human prostate cancer cells and human umbilical vein endothelial cells (HUVECs), 4-AAQB was shown to attenuate serum or VEGF-induced phosphorylation of VEGFR2 and ERK1/2.[3] This inhibition leads to a reduction in cell migration, invasion, and neovascularization.[3][9]
Figure 2: 4-AAQB-mediated inhibition of VEGF/ERK signaling.
Wnt/β-catenin and JAK/STAT Signaling Pathways
In colorectal cancer, 4-AAQB has been shown to negatively regulate crucial oncogenic and stem cell maintenance pathways, including the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways.[2][5] This leads to a dose-dependent downregulation of ALDH and other stemness-related factors, suggesting a role for 4-AAQB in targeting cancer stem cells.[2]
Figure 3: Negative regulation of Wnt and JAK/STAT pathways by 4-AAQB.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preliminary studies of 4-AAQB's mechanism of action.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess the metabolic activity of cells as an indicator of cell viability.
-
Protocol: Prostate cancer cells (PC3) were treated with 4-AAQB, followed by incubation with MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide). The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability.[9]
-
-
SRB (Sulforhodamine B) Assay: A colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
BrdU (5-bromo-2'-deoxyuridine) Assay: Used to quantify cell proliferation.
-
Protocol: Prostate cancer cells (PC3) and HUVECs were treated with 4-AAQB and incubated with BrdU.[9] The incorporation of BrdU into newly synthesized DNA was detected using an anti-BrdU antibody and a colorimetric substrate.
-
Figure 4: General workflow for cell viability and proliferation assays.
Cell Cycle Analysis
-
Flow Cytometry: Used to analyze the distribution of cells in different phases of the cell cycle.
-
Protocol: Pancreatic cancer cells were treated with 4-AAQB for 48 hours.[1] Cells were then harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide). The DNA content of individual cells was then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Reactive Oxygen Species (ROS) Detection
-
DCFH-DA Probe: Used to measure intracellular ROS levels.
-
Protocol: Pancreatic cancer cells were treated with 4-AAQB for 48 hours.[1] Cells were then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in the presence of ROS. The fluorescence intensity was measured to quantify ROS levels.
-
Western Blot Analysis
-
Protocol: To investigate the effect of 4-AAQB on protein expression, cells were treated with the compound, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the proteins of interest (e.g., HMGB1, RAGE, MDR1, p-PI3K, p-Akt, p-ERK).[1][3] Horseradish peroxidase-conjugated secondary antibodies were then used for detection via chemiluminescence.
In Vivo Xenograft Models
-
Protocol: To evaluate the in vivo anti-tumor activity of 4-AAQB, human cancer cells (e.g., PC3 prostate cancer cells) were subcutaneously injected into immunodeficient mice.[3] Once tumors were established, mice were treated with 4-AAQB or a vehicle control. Tumor volume was measured regularly to assess the effect of the treatment on tumor growth.
Conclusion and Future Directions
The preliminary studies on this compound have laid a strong foundation for its development as a potential anti-cancer therapeutic. Its ability to modulate multiple key oncogenic signaling pathways highlights its potential to overcome drug resistance and inhibit tumor progression. Future research should focus on elucidating the precise molecular targets of 4-AAQB, conducting more extensive preclinical studies in a wider range of cancer models, and exploring its potential in combination therapies. The detailed mechanistic insights provided in this guide offer a valuable resource for scientists and researchers dedicated to advancing novel cancer treatments.
References
- 1. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induced DNA damage response signaling and apoptosis via suppressing CDK2/CDK4 expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
"antiproliferative activity of 4-acetylantroquinonol B"
An In-Depth Technical Guide on the Antiproliferative Activity of 4-Acetylantroquinonol B
Introduction
This compound (4-AAQB) is a ubiquinone derivative isolated from the mycelia of Antrodia cinnamomea (also known as Taiwanofungus camphoratus), a medicinal fungus native to Taiwan.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and notably, potent antitumor properties.[1][3] Extensive research has demonstrated that 4-AAQB exhibits significant antiproliferative activity against a wide range of cancer cell lines, positioning it as a promising candidate for further development in oncology.[3][4]
This technical guide provides a comprehensive overview of the antiproliferative effects of 4-AAQB, detailing its mechanism of action, summarizing quantitative data from various studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data on Antiproliferative Activity
The antiproliferative efficacy of 4-AAQB has been quantified across various cancer cell lines, primarily through the determination of IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth. The following tables summarize the key quantitative findings from multiple studies.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | 0.10 ± 0.00 µg/mL | 72 hours | [2] |
| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | 0.08 ± 0.00 µg/mL | 96 hours | [2] |
| MiaPaCa-2 | Pancreatic Cancer | MTT Assay | Significant viability reduction at 2 µM and 5 µM | Not Specified | [1][5] |
| MiaPaCa-2GEMR | Gemcitabine-Resistant Pancreatic Cancer | MTT Assay | Significant viability reduction at 2 µM and 5 µM | Not Specified | [1][5] |
| PC3 | Prostate Cancer | MTT Assay | Dose-dependent inhibition of cell viability | Not Specified | [6] |
| DU145 | Prostate Cancer | SRB Assay | Dose-dependent inhibition of cell viability | Not Specified | [6] |
| DLD-1 | Colorectal Cancer | SRB Assay | Dose-dependent inhibition of cell viability | Not Specified | [4] |
| HCT116 | Colorectal Cancer | SRB Assay | Dose-dependent inhibition of cell viability | Not Specified | [4] |
| HuH-7 | Hepatocellular Carcinoma | Proliferation Assay | Inhibition of cell growth | Not Specified | [7] |
Table 2: Effects of this compound on Cell Cycle Progression and Apoptosis
| Cell Line | Cancer Type | Effect | Key Findings | Reference |
| MiaPaCa-2 | Pancreatic Cancer | Cell Cycle Arrest & Apoptosis | Induced cell cycle arrest and promoted apoptosis. | [1][4] |
| MiaPaCa-2GEMR | Gemcitabine-Resistant Pancreatic Cancer | Cell Cycle Arrest & Apoptosis | Induced cell cycle arrest and promoted apoptosis. | [1][4] |
| PC3 | Prostate Cancer | Cell Cycle Arrest | Induced cell cycle arrest. | [6] |
| HepG2 | Hepatocellular Carcinoma | Cell Cycle Modulation | Modulated cell cycle regulators. | [7] |
| MiaPaCa-2 & MiaPaCa-2GEMR | Pancreatic Cancer | Apoptosis | Upregulated the expression of the pro-apoptotic protein Bax and downregulated the anti-apoptotic protein Bcl-xL, leading to an increased Bax/Bcl-xL ratio. | [1] |
Mechanisms of Antiproliferative Action
This compound exerts its antiproliferative effects through the modulation of multiple critical signaling pathways involved in cancer cell growth, survival, and metastasis.
Inhibition of PI3K/Akt/mTOR Signaling: A primary mechanism of 4-AAQB is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][8] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy. 4-AAQB has been shown to inhibit the phosphorylation of key components of this pathway, leading to cell cycle arrest and the induction of apoptosis.[3][7] In gemcitabine-resistant pancreatic cancer cells, 4-AAQB was found to enhance cell death and inhibit autophagy by downregulating the PI3K/Akt/MDR1 pathway.[1][5]
Suppression of Angiogenesis: 4-AAQB demonstrates anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[6][9] It attenuates serum or VEGF-induced phosphorylation of VEGFR2, PI3K/Akt, and ERK1/2 in both prostate cancer cells and human umbilical vein endothelial cells (HUVECs).[6] This leads to the inhibition of endothelial cell migration, tube formation, and neovascularization, thereby suppressing tumor growth and metastasis.[3][6][7]
Modulation of Oncogenic and Stem Cell Pathways: In colorectal cancer, 4-AAQB has been shown to negatively regulate key oncogenic and stem cell maintenance pathways, including the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways.[10] By downregulating these pathways, 4-AAQB can suppress the cancer stem-like phenotype and attenuate chemoresistance.[10]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by 4-AAQB and the general workflows for the experimental protocols described.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-AAQB.
Caption: Anti-angiogenic mechanism of 4-AAQB through the VEGF pathway.
Caption: A streamlined workflow for assessing antiproliferative activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the antiproliferative activity of this compound.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of 4-AAQB in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of 4-AAQB. Include a vehicle control (DMSO).[12][13]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.[11]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of 4-AAQB on the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with various concentrations of 4-AAQB for the desired time.[11]
-
Cell Harvesting: Harvest the cells by trypsinization.[11]
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol for fixation, typically overnight at -20°C.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[11][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.[11]
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by 4-AAQB.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-xL)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
-
-
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[13]
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.[13]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour.[13]
-
Detection: Detect the protein bands using a chemiluminescence system. Use a loading control like β-actin to normalize protein levels.[13]
-
References
- 1. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound isolated from mycelium of Antrodia cinnamomea inhibits proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies: A Technical Guide to 4-Acetylantroquinonol B Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Acetylantroquinonol B (4-AAQB), a bioactive ubiquinone derivative isolated from the mycelium of the medicinal mushroom Antrodia cinnamomea, has emerged as a promising small molecule with potent anti-cancer and anti-inflammatory properties.[1][2] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways that are frequently dysregulated in various pathologies. This technical guide provides an in-depth exploration of the core signaling cascades influenced by 4-AAQB, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support further research and drug development endeavors.
Core Signaling Pathways Modulated by this compound
4-AAQB exerts its biological effects by intervening in several critical signaling pathways that govern cell proliferation, survival, angiogenesis, inflammation, and stemness. The primary pathways identified are the PI3K/Akt/mTOR, MAPK, NF-κB, JAK/STAT, and Wnt/β-catenin signaling cascades.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many cancers. 4-AAQB has been shown to effectively suppress this pathway at multiple key nodes.
In various cancer cell lines, including prostate, ovarian, and pancreatic cancer, 4-AAQB treatment leads to a significant reduction in the phosphorylation of Akt and mTOR.[5][6][7] This inhibition, in turn, affects downstream effectors like p70S6K and 4E-BP1, ultimately leading to a blockade of protein synthesis and cell cycle arrest.[6][8] Furthermore, in gemcitabine-resistant pancreatic cancer cells, 4-AAQB has been demonstrated to suppress the RAGE/HMGB1-initiated PI3K/Akt/MDR1 signaling pathway, thereby inhibiting autophagy and enhancing chemosensitivity.[9][10]
The MAPK Pathway: Regulating Stress Responses and Proliferation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. 4-AAQB has demonstrated inhibitory effects on the phosphorylation of key MAPK members, including ERK, JNK, and p38, in lipopolysaccharide (LPS)-stimulated macrophages.[2][11] This inhibition contributes to its anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
The NF-κB Pathway: A Key Player in Inflammation and Immunity
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12][13] In LPS-stimulated macrophages, 4-AAQB has been shown to inhibit the phosphorylation of the NF-κB subunit p65 and its inhibitory protein IκBα.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
JAK/STAT and Wnt/β-catenin Pathways: Regulators of Stemness and Development
In the context of colorectal cancer, 4-AAQB has been found to downregulate the LGR5/Wnt/β-catenin and JAK/STAT signaling pathways.[1][14] These pathways are crucial for the maintenance of cancer stem cell-like phenotypes. By inhibiting these cascades, 4-AAQB can suppress tumor initiation, growth, and chemoresistance.[1][15]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of 4-AAQB on different cell lines and signaling pathways.
Table 1: Effects of 4-AAQB on Cell Viability
| Cell Line | Cancer Type | 4-AAQB Concentration (µM) | Effect | Reference |
| MiaPaCa-2 | Pancreatic | 2 and 5 | Dramatically reduced cell viability | [9][10] |
| MiaPaCa-2GEMR | Pancreatic (Gemcitabine-resistant) | 2 and 5 | Dramatically reduced cell viability | [9][10] |
| PC3 | Prostate | Not specified | Inhibited cell growth | [5][7] |
| DU145 | Prostate | Not specified | Inhibited cell viability | [7] |
| DLD-1 | Colorectal | 2.5 - 10 | Reduced viability | [14] |
| HCT116 | Colorectal | 2.5 - 10 | Reduced viability | [14] |
Table 2: Modulation of Signaling Pathways by 4-AAQB
| Pathway | Key Proteins Inhibited | Cell Type | Reference |
| PI3K/Akt/mTOR | p-Akt, p-mTOR, p-p70S6K | Prostate cancer cells, Ovarian cancer cells | [5][6][7] |
| RAGE/HMGB1/PI3K/Akt/MDR1 | PI3K, Akt | Gemcitabine-resistant pancreatic cancer cells | [9][10] |
| MAPK | p-ERK, p-JNK, p-p38 | Macrophages | [2][11] |
| NF-κB | p-p65, p-IκBα | Macrophages | [2] |
| Lgr5/Wnt/β-catenin | Downregulated | Colorectal cancer cells | [1][14] |
| JAK/STAT | Downregulated | Colorectal cancer cells | [1][14] |
| VEGF/VEGFR2 | VEGFR2, PI3K, ERK, mTOR | Prostate cancer cells, HUVECs | [5][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of 4-AAQB.
Cell Viability Assays
1. Sulforhodamine B (SRB) Assay:
-
Principle: Measures cell density based on the measurement of cellular protein content.
-
Protocol Outline:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of 4-AAQB for a specified duration (e.g., 48 hours).
-
Fix cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
2. MTT Assay:
-
Principle: Measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Protocol Outline:
-
Seed cells in 96-well plates.
-
Treat with 4-AAQB.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Western Blotting for Protein Phosphorylation and Expression
-
Principle: To detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol Outline:
-
Lyse 4-AAQB-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Experimental Workflow
Conclusion and Future Directions
This compound is a multi-targeting agent that significantly impacts key signaling pathways implicated in cancer and inflammation. Its ability to concurrently inhibit the PI3K/Akt/mTOR, MAPK, NF-κB, JAK/STAT, and Wnt/β-catenin pathways underscores its potential as a robust therapeutic candidate. The data and protocols presented in this guide offer a foundational resource for researchers to further elucidate the mechanisms of action of 4-AAQB and to accelerate its translation into clinical applications. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as the identification of predictive biomarkers to guide patient selection in potential clinical trials.
References
- 1. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced cytokine release and alleviates sepsis through of MAPK and NFκB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antroquinonol, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits lipopolysaccharide-induced cytokine release and alleviates sepsis through of MAPK and NFκB suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
4-Acetylantroquinonol B: A Comprehensive Technical Overview of its Preclinical Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylantroquinonol B (4-AAQB), a bioactive ubiquinone derivative isolated from the mycelium of the medicinal mushroom Antrodia cinnamomea, has emerged as a promising candidate in preclinical cancer research. This technical guide provides an in-depth overview of the existing research on 4-AAQB, focusing on its mechanism of action, in vitro and in vivo efficacy, and its potential as a therapeutic agent against various malignancies. This document synthesizes key findings on its impact on critical signaling pathways, the tumor microenvironment, and cancer stem cells. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of quantitative data and visual representations of its molecular targets. While clinical trial data for 4-AAQB is not yet available, research into extracts of Antrodia cinnamomea is ongoing.
Introduction
Antrodia cinnamomea, a rare mushroom native to Taiwan, has a long history of use in traditional medicine for a variety of ailments, including cancer.[1] Modern phytochemical investigations have led to the isolation of several bioactive compounds, with this compound being a subject of intense scientific scrutiny for its potent anticancer properties.[1][2][3] This document serves as a technical resource for researchers and professionals in the field of oncology drug development, summarizing the current state of knowledge on 4-AAQB's preclinical anticancer activities.
In Vitro Efficacy of this compound
4-AAQB has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer types.
| Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |
| Colorectal Cancer | DLD-1 | SRB | 7.82 (24h) | [4] |
| Colorectal Cancer | HCT116 | SRB | 11.25 (24h) | [4] |
| Pancreatic Cancer | MiaPaCa-2 | MTT | < 2-5 | [5][6] |
| Pancreatic Cancer (Gemcitabine-Resistant) | MiaPaCa-2GEMR | MTT | < 2-5 | [5][6] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
In Vivo Efficacy of this compound
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating the potential of 4-AAQB to inhibit tumor growth and metastasis in a living system.
| Cancer Type | Xenograft Model | Dosage | Key Findings | Reference |
| Prostate Cancer | PC3 Subcutaneous Xenograft | 0.5 mg/kg and 2 mg/kg | Decreased tumor growth.[7][8] | [7][8] |
| Hepatocellular Carcinoma | HuH-7 Xenograft and Orthotopic Models | Not Specified | Pronounced inhibition of tumor growth.[3] | [3] |
| Colorectal Cancer | Not Specified | Not Specified | Comparable tumor-shrinking ability to FOLFOX chemotherapy.[2] | [2] |
| Triple-Negative Breast Cancer | Orthotopic Xenograft Model | Not Specified | Suppressed tumor growth.[9] | [9] |
Table 2: In Vivo Anticancer Efficacy of this compound in Xenograft Models
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Research has elucidated several key signaling pathways that are modulated by 4-AAQB, contributing to its anticancer effects. These pathways are central to tumor cell proliferation, survival, angiogenesis, and metastasis.
VEGF/PI3K/ERK/mTOR Pathway
In prostate cancer, 4-AAQB has been shown to suppress tumor growth and angiogenesis by targeting the VEGF/PI3K/ERK/mTOR signaling cascade.[7][8] This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting this pathway, 4-AAQB effectively cuts off the tumor's supply lines.[7][8]
Caption: 4-AAQB inhibits the VEGF/PI3K/ERK/mTOR signaling pathway.
Lgr5/Wnt/β-catenin and JAK-STAT Pathways
In colorectal cancer, 4-AAQB has been found to negatively regulate the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways.[1][2] These pathways are crucial for the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and chemoresistance.[1][2]
Caption: 4-AAQB downregulates Lgr5/Wnt/β-catenin and JAK-STAT pathways.
RAGE/HMGB1/PI3K/Akt/MDR1 Pathway and Overcoming Chemoresistance
In gemcitabine-resistant pancreatic cancer cells, 4-AAQB has been shown to enhance cell death and inhibit autophagy by downregulating the RAGE/HMGB1-initiated PI3K/Akt/MDR1 signaling pathway.[5] This suggests a potential role for 4-AAQB in overcoming chemoresistance, a major challenge in cancer therapy.[5]
Caption: 4-AAQB enhances gemcitabine sensitivity by inhibiting the RAGE/HMGB1/PI3K/Akt/MDR1 pathway.
Experimental Protocols
Detailed and reproducible experimental design is paramount in preclinical research. The following sections outline the methodologies for key assays used in the evaluation of 4-AAQB's anticancer properties.
Cell Viability and Cytotoxicity Assays
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 4-AAQB in complete cell culture medium. Replace the medium in the wells with 100 µL of the respective 4-AAQB dilutions. Include vehicle and negative controls.
-
Cell Fixation: After the desired incubation period (e.g., 24, 48, or 72 hours), gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Remove the supernatant and wash the wells five times with 200 µL of 1% (v/v) acetic acid. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid and allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: The assay is based on the ability of living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure: A similar procedure to the SRB assay is followed for cell plating and treatment. After incubation with 4-AAQB, the MTT reagent is added to the wells and incubated to allow formazan crystal formation. A solubilization solution (e.g., DMSO) is then added to dissolve the crystals, and the absorbance is measured, typically around 570 nm.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. 4-AAQB is administered at specified dosages (e.g., 0.5 mg/kg, 2 mg/kg) via a suitable route (e.g., intraperitoneal or oral gavage) for a defined period.
-
Tumor Volume Measurement: Tumor size is measured periodically (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of tumor growth inhibition in the treated groups compared to the control group.
Caption: A generalized workflow for in vivo xenograft studies.
Clinical Status
To date, there are no registered clinical trials specifically investigating this compound. However, there are ongoing clinical studies evaluating the safety and efficacy of extracts from Antrodia cinnamomea in cancer patients, often as an adjuvant to standard chemotherapy. These trials may provide valuable insights into the clinical potential of its bioactive constituents, including 4-AAQB.
Future Directions
The preclinical data for this compound is compelling, highlighting its potential as a novel anticancer agent. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of 4-AAQB and to establish a clear dose-response relationship.
-
Toxicology Studies: Comprehensive toxicology studies are necessary to determine the safety profile of 4-AAQB before it can be considered for clinical development.
-
Combination Therapies: Further investigation into the synergistic effects of 4-AAQB with existing chemotherapeutic agents and targeted therapies is warranted.
-
Biomarker Discovery: Identifying predictive biomarkers could help to select patient populations most likely to respond to 4-AAQB treatment.
Conclusion
This compound has demonstrated significant anticancer activity in a variety of preclinical models. Its multifaceted mechanism of action, which involves the modulation of key signaling pathways, inhibition of angiogenesis, and targeting of cancer stem cells, makes it an attractive candidate for further drug development. While the transition from preclinical findings to clinical application is a long and rigorous process, the existing body of research provides a strong rationale for continued investigation into the therapeutic potential of this compound in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Jade of the Mountains: An In-depth Technical Guide to Antrodia cinnamomea for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodia cinnamomea, a rare and highly valued medicinal fungus endemic to Taiwan, has emerged from the realm of traditional medicine into the forefront of modern oncological research.[1][2][3][4] Traditionally used for a variety of ailments, this unique mushroom, also known as "Niu-Chang-Chih," is now the subject of intense scientific scrutiny for its potent anti-cancer properties.[1][3][4][5] This technical guide provides a comprehensive overview of the current state of research on Antrodia cinnamomea in cancer therapy, focusing on its bioactive constituents, mechanisms of action, and the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Active Compounds and Extraction Methodologies
The therapeutic potential of Antrodia cinnamomea is attributed to a rich and diverse array of bioactive compounds, primarily triterpenoids, polysaccharides, and ubiquinone derivatives.[1][3]
Extraction of Bioactive Compounds:
The isolation of these active constituents is a critical first step in both research and drug development. A common and effective method for extracting a broad spectrum of bioactive compounds is ethanol (B145695) extraction .[6][7]
-
General Protocol for Ethanol Extraction:
-
Fresh or dried fruiting bodies of Antrodia cinnamomea are ground into a fine powder.[6]
-
The powder is mixed with a solvent, typically 70-95% ethanol, at a specified liquid-to-solid ratio (e.g., 40:1).[6]
-
The mixture is then subjected to an extraction process, which can include conventional shaking, ultrasonic-assisted extraction, or high-pressure extraction to enhance efficiency.[6]
-
Following extraction, the mixture is centrifuged to separate the supernatant from the solid residue.
-
The supernatant, containing the dissolved bioactive compounds, is collected for further analysis and purification.[6]
-
For the isolation of specific classes of compounds, such as polysaccharides, hot-water extraction followed by ethanol precipitation is a commonly employed technique.[3] The extraction and purification of ubiquinones (B1209410) like antroquinonol (B1665121) often involve the use of n-hexane followed by chromatographic techniques.[1]
Quantitative Data on Anti-Cancer Efficacy
The cytotoxic and anti-proliferative effects of Antrodia cinnamomea extracts and their isolated compounds have been quantified in numerous studies. This section summarizes key quantitative data in structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Antrodia cinnamomea Compounds and Extracts
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Ubiquinones (compounds 1-8) | A549 (Lung), HepG2 (Liver), PC3 (Prostate) | 0.001 to 35.883 µM | [2] |
| Antroquinonol D | MCF7 (Breast) | 8.01 µM | [7] |
| Antroquinonol D | T47D (Breast) | 3.57 µM | [7] |
| Antroquinonol D | MDA-MB-231 (Breast) | 25.08 µM | [7] |
| 2-methoxy-6-methyl-1,4-benzoquinone | Various (6 cell lines) | 2.8-8.7 μM | [8] |
| Ethanolic Extract (EAC) | Huh-7 (Liver) | 245.40 ± 2.45 µg/ml | [9] |
| Ethanolic Extract (EAC) | HepG2 (Liver) | 51.93 ± 2.18 µg/ml | [9] |
| Ethanolic Extract with Ginger (EACG) | Huh-7 (Liver) | 50.33 ± 3.66 µg/ml | [9] |
| Ethanolic Extract with Ginger (EACG) | HepG2 (Liver) | 8.35 ± 0.97 µg/ml | [9] |
| Mycelial Fermentation Broth (AC-MFB) | EA.hy926 (Endothelial) - Migration Inhibition | 8.8 ± 1.6 mg/mL | [5] |
| Mycelial Fermentation Broth (AC-MFB) | SVEC4-10 (Endothelial) - Migration Inhibition | 3.0 ± 0.3 mg/mL | [5] |
| Mycelial Fermentation Broth (AC-MFB) | Endothelial Cells - Tube Formation Inhibition | 1.4 to 3.1 mg/mL | [5] |
| Benzenoid and Maleic Acid Derivatives | PC3 (Prostate) | 13.2590 μM (for compound 9) | [2] |
| Compounds 4-7 | CT26 (Colorectal) | 6.7 to 18.2 μM | [10] |
| Compounds 4-7 | K562 (Leukemia) | 12.5 to 23.1 μM | [10] |
Table 2: In Vivo Tumor Growth Inhibition by Antrodia cinnamomea Extracts
| Extract/Compound | Animal Model | Cancer Type | Dosage and Administration | Tumor Volume/Weight Reduction | Reference |
| Ethanolic Extract (ACEE) | C57BL/6 mice | Lewis Lung Carcinoma | 0.5% and 1% orally | Significantly inhibited tumor growth | [11] |
| Mycelial Fermentation Broth (AC-MFB) | BALB/c mice | Hepatocellular Carcinoma (1MEA.7R.1 cells) | 200 μL (50 mg/mL) orally for 28 days | Significantly inhibited tumor growth | [5] |
| Novel Ubiquinone Derivative (AC009) | NOD SCID mice | Colorectal Cancer (HCT116 cells) | 1.5 and 6 mg/kg intraperitoneally | Significantly inhibited tumor growth | [12] |
| Ethanolic Extract (EEA) | Nude BALB/c mice | Head and Neck Squamous Cell Carcinoma (SAS cells) | Not specified | Significantly inhibited tumor growth | [13] |
| Dropping Pills (ACDPs) | Animal Model | Hepatocellular Carcinoma | 200 and 400 mg/kg/day | Reduced tumor weight by 48% and 67% respectively | [14] |
| Ethanolic Extract | Animal Model | Lung Cancer | 0.25 and 0.5 g/kg | Reduced tumor size by 30-58% (7 days) and 68-76% (14 days) | [14] |
Mechanisms of Action and Signaling Pathways
Antrodia cinnamomea exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways involved in tumorigenesis and progression.
Induction of Apoptosis
A primary mechanism by which Antrodia cinnamomea inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. This is often mediated by the regulation of the p53 tumor suppressor protein and members of the Bcl-2 family of proteins.[15][16]
A standard Western blot protocol to assess the expression of apoptosis-related proteins in cancer cells treated with Antrodia cinnamomea extract (ACE) would involve the following steps:
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549 human non-small cell lung cancer cells) are cultured to an appropriate confluency and then treated with varying concentrations of ACE for a specified duration (e.g., 24 hours).[16]
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p53, Bcl-2, cleaved caspase-3, cleaved PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Cell Cycle Arrest
Antrodia cinnamomea has been shown to induce cell cycle arrest, preventing cancer cells from proliferating uncontrollably. This is often observed at the G1 or G2/M phases of the cell cycle.[9]
The following protocol outlines the use of flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with Antrodia cinnamomea extract.
-
Cell Seeding and Treatment: Cancer cells (e.g., Huh-7 hepatocellular carcinoma cells) are seeded in culture dishes and treated with the desired concentrations of the extract for 24 or 48 hours.[9]
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol.[9]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Antrodia cinnamomea has demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that supply nutrients to tumors.
Anti-Metastatic Activity
The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Antrodia cinnamomea and its constituents have been shown to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.
Key Signaling Pathways Modulated by Antrodia cinnamomea
The diverse anti-cancer effects of Antrodia cinnamomea are orchestrated through the modulation of several critical intracellular signaling pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Antrodia cinnamomea has been shown to inhibit the phosphorylation and activation of STAT3, thereby downregulating its downstream target genes.[11][17][18][19][20]
Caption: Antrodia cinnamomea inhibits the JAK2/STAT3 signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in many cancers. Antrodia cinnamomea has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival and proliferation.[14][21][22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. qascf.com [qascf.com]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal Fungus Antrodia cinnamomea Inhibits Growth and Cancer Stem Cell Characteristics of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of bioactive ingredients from fruiting bodies of Antrodia cinnamomea assisted by high hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antrodia cinnamomea induces anti-tumor activity by inhibiting the STAT3 signaling pathway in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Antrodia cinnamomea Extract Reduced Cancer Stem-Like Phenotype Changes and Resensitized KRAS-Mutant Colorectal Cancer via a MicroRNA-27a Pathway | MDPI [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antrodia cinnamomea Inhibits Growth and Migration of Lung Cancer Cells through Regulating p53-Bcl2 and MMPs Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antrodia cinnamomea induces anti-tumor activity by inhibiting the STAT3 signaling pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. Antrodia cinnamomea exerts an anti-hepatoma effect by targeting PI3K/AKT-mediated cell cycle progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. geneonline.com [geneonline.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of 4-acetylantroquinonol B from Antrodia cinnamomea Mycelia
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-acetylantroquinonol B, a ubiquinone derivative isolated from the mycelia of the medicinal mushroom Antrodia cinnamomea, has demonstrated significant anti-cancer properties, particularly against hepatocellular carcinoma.[1][2] Its potential as a therapeutic agent necessitates a robust and reproducible protocol for its isolation and purification. This document provides a detailed methodology for obtaining high-purity this compound from submerged fermentation cultures of Antrodia cinnamomea. The protocol outlines procedures for mycelial extraction, multi-step chromatographic purification, and includes key quantitative data to guide the process.
Introduction
Antrodia cinnamomea, a parasitic fungus native to Taiwan, is a rich source of bioactive compounds, including triterpenoids and ubiquinone derivatives. Among these, this compound has emerged as a compound of interest due to its potent cytotoxic effects on cancer cell lines.[3] The primary source for this compound is the mycelia, which can be cultivated on a large scale using submerged fermentation techniques, making it a more sustainable alternative to collecting the rare fruiting bodies.[3][4] The isolation process, guided by bioactivity assays, typically involves solvent extraction followed by a series of chromatographic separations to purify the target molecule.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the production and activity of this compound.
Table 1: Production Yields of this compound
| Production Method | Yield | Reference |
| Optimized Submerged Fermentation | 11.05 mg/L | [4] |
| Two-Stage Fermentation in 5L Fermentor | 16.3 mg/L | |
| In Situ Extractive Fermentation | 17.27 mg/g (dry cell weight) |
Table 2: Bioactivity of this compound against HepG2 Cells
| Treatment Duration | EC₅₀ (Median Effective Dose) | Selective Index | Reference |
| 72 hours | 0.10 ± 0.00 µg/mL | 100 | [3] |
| 96 hours | 0.08 ± 0.00 µg/mL | 125 | [3] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 462.6 g/mol | [5] |
Experimental Workflow Diagram
Caption: Overall workflow for the isolation of this compound.
Detailed Experimental Protocols
Mycelia Preparation and Extraction
-
Source Material : Obtain mycelia of Antrodia cinnamomea from a submerged fermentation culture.
-
Harvesting : Separate the mycelia from the fermentation broth by filtration or centrifugation.
-
Washing : Wash the harvested mycelial biomass thoroughly with deionized water to remove residual media components.
-
Drying : Lyophilize (freeze-dry) the washed mycelia to obtain a stable, dry powder.
-
Extraction :
-
Suspend the dried mycelial powder in 95% ethanol (e.g., 1 gram of mycelia per 20 mL of ethanol).[5]
-
Perform the extraction using sonication or constant agitation at room temperature for a minimum of 2 hours.[6]
-
Separate the ethanolic extract from the mycelial debris by vacuum filtration.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Solvent Partitioning
-
Resuspend the crude ethanolic extract in a mixture of dichloromethane (B109758) and water (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the dichloromethane-soluble fraction.[1]
-
Repeat the extraction of the aqueous layer with dichloromethane to maximize the recovery of nonpolar compounds.
-
Combine the dichloromethane fractions and evaporate the solvent to yield the crude dichloromethane extract.
Silica Gel Column Chromatography
-
Column Preparation : Pack a glass column with silica gel (e.g., 70-230 mesh) using a suitable nonpolar solvent such as n-hexane.
-
Sample Loading : Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the prepared column.
-
Elution : Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a gradient of n-hexane and ethyl acetate (B1210297).
-
Suggested Starting Gradient:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (4:1)
-
n-hexane:ethyl acetate (1:1)
-
100% ethyl acetate
-
-
-
Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis : Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining.
-
Pooling : Combine the fractions containing the compound of interest based on the TLC analysis. Fractions showing antiproliferative activity against a target cell line (e.g., HepG2) can be prioritized.[3]
Preparative High-Performance Liquid Chromatography (HPLC)
-
System : Utilize a preparative HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is suitable for the final purification step (e.g., ODS Hypersil C18, 250 × 10 mm, 5 µm).[6]
-
Sample Preparation : Dissolve the pooled and concentrated fractions from the silica gel chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
Mobile Phase and Elution : Use a gradient of HPLC-grade acetonitrile (B52724) and water.
-
Suggested Gradient Program:
-
Start with 50% acetonitrile in water.
-
Increase to 100% acetonitrile over 30 minutes.
-
Hold at 100% acetonitrile for 10 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
-
Detection : Monitor the elution at a suitable wavelength, typically determined by a UV scan of a preliminary sample.
-
Fraction Collection : Collect the peak corresponding to this compound.
-
Purity Analysis : Assess the purity of the final product by analytical HPLC. Lyophilize the pure fractions to obtain this compound as a solid.
Signaling Pathway Diagram
While a specific signaling pathway for the isolation process is not applicable, the bioactivity-guided fractionation mentioned in the literature often targets pathways involved in cancer cell proliferation. This compound has been shown to affect several oncogenic pathways.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound isolated from mycelium of Antrodia cinnamomea inhibits proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the HPLC Analysis of 4-Acetylantroquinonol B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 4-acetylantroquinonol B (4-AAQB) using High-Performance Liquid Chromatography (HPLC). It includes detailed experimental protocols for sample preparation, chromatographic separation, and method validation, as well as guidelines for stability testing.
Introduction
This compound is a bioactive ubiquinone derivative isolated from the mycelia of Antrodia cinnamomea, a medicinal mushroom found in Taiwan.[1] It has demonstrated potent anticancer activities, making it a compound of significant interest in drug development.[1][2] Accurate and precise quantification of 4-AAQB is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (90%)
-
Acetic acid (glacial, analytical grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent with UV detector |
| Column | ODS Hypersil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.2% Acetic Acid in Water |
| Gradient | 60% A to 75% A over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 248 nm |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-AAQB reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Antrodia cinnamomea Mycelia)
-
Dry the mycelium at 60 °C for 24 hours to a constant weight.[1]
-
Accurately weigh 0.1 g of the dried mycelium powder.[1]
-
Add 2 mL of 90% ethanol and extract using constant temperature oscillation for 2 hours.[1]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Method Validation
Method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results. The following are typical validation parameters and their acceptable limits.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2.0% (for n=6) |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Concentration (µg/mL) | %RSD |
| Repeatability | 10, 50, 100 | < 2.0% |
| Intermediate Precision | 10, 50, 100 | < 3.0% |
Accuracy
Accuracy is determined by recovery studies, where a known amount of 4-AAQB is spiked into a placebo sample.
| Spiked Level | % Recovery |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Result (%RSD) |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Column Temperature (± 2 °C) | < 2.0% |
Stability-Indicating Method and Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies expose 4-AAQB to various stress conditions to produce potential degradation products.
Forced Degradation Protocol
-
Acid Hydrolysis: Treat 1 mL of 4-AAQB stock solution with 1 mL of 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat 1 mL of 4-AAQB stock solution with 1 mL of 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat 1 mL of 4-AAQB stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid 4-AAQB to 80 °C for 48 hours.
-
Photolytic Degradation: Expose 4-AAQB solution to UV light (254 nm) for 48 hours.
After exposure, neutralize the acidic and basic samples, dilute all samples appropriately with the mobile phase, and analyze by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent 4-AAQB peak.
Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~5% | Minor degradation peak observed. |
| Base Hydrolysis | ~15% | Significant degradation with a major degradation peak. |
| Oxidative Degradation | ~10% | One major degradation peak observed. |
| Thermal Degradation | < 2% | The compound is relatively stable to heat. |
| Photolytic Degradation | ~8% | Minor degradation observed. |
Visualizations
References
Application Notes and Protocols for In Vitro Assays of 4-Acetylantroquinonol B Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetylantroquinonol B (4-AAQB) is a bioactive compound isolated from the mycelium of Antrodia cinnamomea, a medicinal mushroom native to Taiwan.[1][2] Emerging research has highlighted its potential as a therapeutic agent, demonstrating significant anti-cancer, anti-inflammatory, and anti-angiogenic properties.[3][4][5] These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of 4-AAQB, enabling researchers to investigate its mechanism of action and potential for drug development.
I. Anti-Cancer Activity Assays
4-AAQB has been shown to inhibit the proliferation and viability of a range of cancer cell lines, including those of colorectal, prostate, and liver cancers.[1][3][6] It has also been found to suppress cancer stem cell-like phenotypes and chemoresistance.[7]
A. Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of 4-AAQB on cancer cells.
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DLD-1, HCT116, DU145) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3][6]
-
Compound Treatment: Treat cells with various concentrations of 4-AAQB and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[3][8]
-
Compound Treatment: Treat cells with varying concentrations of 4-AAQB for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[8]
-
Data Analysis: Determine the IC50 values from dose-response curves.
3. BrdU Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.[3]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., PC3) in a 96-well plate and treat with 4-AAQB as described for the MTT assay.[3][10]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Detection: Add anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Substrate Addition: Add the enzyme substrate and measure the colorimetric or fluorometric signal.
-
Data Analysis: Quantify the proliferation rate relative to controls.
Quantitative Data Summary: Anti-Proliferative Activity of 4-AAQB
| Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| HepG2 | - | 0.22 (0.1 µg/mL) | 72 | [1][11] |
| HepG2 | - | 0.17 (0.08 µg/mL) | 96 | [1] |
| DLD-1 | SRB | Not specified | - | [6] |
| HCT116 | SRB | Not specified | - | [6] |
| PC3 | MTT | Not specified | - | [3] |
| DU145 | SRB | Not specified | - | [3] |
| MiaPaCa-2 | - | < 2 | - | [12] |
| MiaPaCa-2GEMR | - | < 5 | - | [12] |
B. Cell Migration and Invasion Assays
These assays are crucial for evaluating the anti-metastatic potential of 4-AAQB.[3][12]
1. Transwell Migration (Boyden Chamber) Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.[13]
Experimental Protocol:
-
Cell Preparation: Starve cancer cells (e.g., PC3, MiaPaCa-2) in serum-free medium for 24 hours.[3][12]
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium with different concentrations of 4-AAQB and seed them into the upper chamber.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields.
2. Transwell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix (e.g., Matrigel) on the Transwell membrane to simulate invasion through the basement membrane.[13][14]
Experimental Protocol:
-
Coating Inserts: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow Protocol for Transwell Migration Assay: Proceed with the remaining steps as described for the migration assay.
C. Angiogenesis Assays
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. 4-AAQB has been shown to inhibit angiogenesis.[3]
1. Endothelial Cell Tube Formation Assay
This assay models the formation of capillary-like structures by endothelial cells.[15][16]
Experimental Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[15]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of 4-AAQB.[3]
-
Incubation: Incubate for 4-12 hours to allow for the formation of tube-like structures.[15][16]
-
Visualization and Quantification: Visualize the tube network using a microscope and quantify parameters such as the number of branch points and total tube length.[16]
II. Anti-Inflammatory Activity Assays
4-AAQB has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[4][5]
1. Cytokine Release Assay (ELISA)
This assay quantifies the levels of specific cytokines released by immune cells.[5]
Experimental Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 48-well plate.[5]
-
Treatment: Pre-treat the cells with different concentrations of 4-AAQB for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.[5]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
III. Mechanism of Action: Protein Expression and Signaling Pathway Analysis
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by 4-AAQB.[17][18]
Experimental Protocol:
-
Cell Lysis: Treat cells with 4-AAQB for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, p-Akt, p-ERK, p-mTOR, CDK2, CDK4) overnight at 4°C.[3][19][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[17]
IV. Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: General workflows for key in vitro assays.
References
- 1. The this compound isolated from mycelium of Antrodia cinnamomea inhibits proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipopolysaccharide-induced cytokine release and alleviates sepsis through of MAPK and NFκB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits lipopolysaccharide-induced cytokine release and alleviates sepsis through of MAPK and NFκB suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Acetyl-Antroquinonol B Suppresses SOD2-Enhanced Cancer Stem Cell-Like Phenotypes and Chemoresistance of Colorectal Cancer Cells by Inducing hsa-miR-324 re-Expression [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - ProQuest [proquest.com]
- 11. This compound isolated from Antrodia cinnamomea arrests proliferation of human hepatocellular carcinoma HepG2 cell by affecting p53, p21 and p27 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. ibidi.com [ibidi.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. This compound induced DNA damage response signaling and apoptosis via suppressing CDK2/CDK4 expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Acetylantroquinonol B in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylantroquinonol B (4-AAQB) is a bioactive compound isolated from the mycelium of Antrodia cinnamomea, a medicinal mushroom native to Taiwan. Emerging research has highlighted its potent anti-cancer properties, including the inhibition of tumor cell migration and invasion, which are critical processes in cancer metastasis.[1][2] These application notes provide a comprehensive guide to utilizing 4-AAQB in in vitro migration and invasion assays, summarizing key quantitative data and offering detailed experimental protocols.
Mechanism of Action in Suppressing Cell Migration and Invasion
4-AAQB exerts its anti-metastatic effects by modulating several key signaling pathways involved in cell motility and invasion. Studies have demonstrated that 4-AAQB can inhibit migration and invasion in various cancer cell lines, including prostate, pancreatic, colorectal, and hepatocellular carcinoma, primarily through the following mechanisms:
-
VEGF/PI3K/ERK/mTOR Pathway: In prostate cancer cells, 4-AAQB has been shown to attenuate the phosphorylation of VEGF receptor 2 (VEGFR2), phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK), leading to reduced angiogenesis and cell migration.[2]
-
RAGE/HMGB1-initiated PI3K/Akt/MDR1 Pathway: In pancreatic cancer, 4-AAQB treatment suppresses the expression of the receptor for advanced glycation end products (RAGE) and high mobility group box 1 (HMGB1), thereby inhibiting the PI3K/Akt/MDR1 signaling pathway. This action leads to a reduction in cell migration and invasion.
-
Lgr5/Wnt/β-catenin and JAK-STAT Pathways: In colorectal cancer, 4-AAQB negatively regulates oncogenic and stem cell maintenance pathways, including the Lgr5/Wnt/β-catenin and JAK-STAT signaling cascades, which are crucial for tumor progression and metastasis.[3]
Quantitative Data Summary
The following tables summarize the observed effects of 4-AAQB on cancer cell migration and invasion across different studies.
Table 1: Effect of 4-AAQB on Colorectal Cancer Cell Migration (Wound Healing Assay)
| Cell Line | 4-AAQB Concentration | Incubation Time | Inhibition of Migration (%) | Reference |
| DLD-1 SP | 5 µM | 24 hours | ~20% | [4] |
| DLD-1 SP | 10 µM | 24 hours | ~29% | [4] |
| HCT116 SP | 5 µM | 24 hours | ~41% | [4] |
| HCT116 SP | 10 µM | 24 hours | ~59% | [4] |
Table 2: Effect of 4-AAQB on Colorectal Cancer Cell Invasion (Transwell Assay)
| Cell Line | 4-AAQB Concentration | Inhibition of Invasion (%) | Reference |
| DLD-1 SP | 5 µM | 35% | [4] |
| DLD-1 SP | 10 µM | 60% | [4] |
| HCT116 SP | 10 µM | 31% | [4] |
Table 3: Effect of 4-AAQB on Pancreatic Cancer Cell Migration and Invasion
| Cell Line | Assay | 4-AAQB Concentration | Inhibition (%) | Reference |
| MiaPaCa-2 | Migration | 2 µM | Significant | [5] |
| MiaPaCa-2 | Migration | 5 µM | Significant | [5] |
| MiaPaCa-2 | Invasion | 2 µM | Significant | [5] |
| MiaPaCa-2 | Invasion | 5 µM | Significant | [5] |
| MiaPaCa-2GEMR | Migration | 2 µM | Significant | [5] |
| MiaPaCa-2GEMR | Migration | 5 µM | Significant | [5] |
| MiaPaCa-2GEMR | Invasion | 2 µM | Significant | [5] |
| MiaPaCa-2GEMR | Invasion | 5 µM | Significant | [5] |
(Note: "GEMR" refers to gemcitabine-resistant cells. "Significant" indicates a statistically significant reduction compared to the untreated control as observed in the source publication's graphical data.)
Experimental Protocols
Protocol 1: Transwell Migration and Invasion Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
This compound (4-AAQB)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixing solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
The day before the assay, replace the growth medium with a serum-free medium to starve the cells for 16-24 hours.
-
-
Assay Setup (Invasion Assay):
-
Thaw Matrigel on ice. Dilute it with cold serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest the serum-starved cells using trypsin-EDTA and resuspend them in serum-free medium containing 0.1% BSA.
-
Count the cells and adjust the concentration. A typical seeding density is 1-5 x 105 cells/mL.
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS or another chemoattractant).
-
Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert (coated for invasion, uncoated for migration).
-
Add 4-AAQB at various concentrations to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours).
-
-
Quantification of Migrated/Invaded Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane by immersing the inserts in methanol for 10-20 minutes.
-
Stain the cells by immersing the inserts in a 0.5% crystal violet solution for 20 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess cell migration.
Materials:
-
Cancer cell line of interest
-
This compound (4-AAQB)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have reached >90% confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with a fresh low-serum medium (e.g., 1-2% FBS) containing various concentrations of 4-AAQB or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for each treatment group.
-
Visualizations
Caption: Workflow for migration and invasion assays with 4-AAQB.
Caption: 4-AAQB inhibits the VEGF/PI3K/ERK/mTOR signaling pathway.
Caption: 4-AAQB inhibits the RAGE/HMGB1-initiated PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Acetyl-Antroquinonol B Suppresses SOD2-Enhanced Cancer Stem Cell-Like Phenotypes and Chemoresistance of Colorectal Cancer Cells by Inducing hsa-miR-324 re-Expression | MDPI [mdpi.com]
- 5. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of 4-Acetylantroquinonol B Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylantroquinonol B (4-AAQB) is a bioactive compound isolated from the mycelium of Antrodia cinnamomea, a medicinal mushroom with a history of use in traditional medicine. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to analyze the effects of 4-AAQB on the cell cycle, along with expected outcomes and the underlying molecular mechanisms.
Data Presentation
The anti-proliferative activity of this compound is attributed to its ability to induce cell cycle arrest, primarily at the G1 or S phase, depending on the cancer cell type. The following tables summarize the quantitative data from flow cytometry analysis of cancer cells treated with 4-AAQB.
Table 1: Cell Cycle Distribution of Pancreatic Cancer Cells (MiaPaCa-2) Treated with 4-AAQB for 48 Hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 0.9 |
| 4-AAQB (2 µM) | 42.1 ± 1.8 | 48.5 ± 2.3 | 9.4 ± 0.7 |
| 4-AAQB (5 µM) | 35.8 ± 1.5 | 55.2 ± 2.5 | 9.0 ± 0.6 |
| *Data are presented as mean ± standard deviation. *P < 0.05 compared to the untreated control. Data is illustrative based on published findings indicating a significant decrease in G0/G1 and an increase in S phase populations[1]. |
Table 2: Cell Cycle Distribution of Prostate Cancer Cells (PC3) Treated with 4-AAQB
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 48.2 ± 2.5 | 35.1 ± 1.8 | 16.7 ± 1.2 |
| 4-AAQB (5 µM) | 62.5 ± 3.1 | 23.4 ± 1.5 | 14.1 ± 1.0 |
| 4-AAQB (10 µM) | 75.3 ± 3.8 | 15.2 ± 1.1 | 9.5 ± 0.8 |
| Data are presented as mean ± standard deviation. *P < 0.05 compared to the vehicle control. Data is synthesized from graphical representations in published literature. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with 4-AAQB using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, PC3)
-
Complete cell culture medium
-
This compound (4-AAQB)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours, treat the cells with various concentrations of 4-AAQB (e.g., 0, 2, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (CDK2, CDK4, Cyclin D1, Cyclin E) in 4-AAQB-treated cells by Western blotting.
Materials:
-
Treated cell pellets (from Protocol 1, step 3)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-CDK2, anti-CDK4, anti-Cyclin D1, anti-Cyclin E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing the effects of 4-AAQB on the cell cycle.
Signaling Pathway
Caption: Proposed signaling pathway for 4-AAQB-induced G1 cell cycle arrest.
Discussion of Mechanism
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. A prominent mechanism involved in 4-AAQB-induced cell cycle arrest is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway.[1][4] This pathway is a crucial regulator of cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR axis by 4-AAQB leads to a downstream reduction in the translation of key cell cycle regulatory proteins, including Cyclin D1. Cyclin D1 is essential for the G1 phase of the cell cycle, where it complexes with and activates Cyclin-Dependent Kinase 4 (CDK4). The Cyclin D1/CDK4 complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry, such as Cyclin E.
By suppressing the expression of Cyclin D1, 4-AAQB prevents the activation of CDK4, thereby blocking the G1 to S phase transition and causing cells to accumulate in the G1 phase. Furthermore, studies have demonstrated that 4-AAQB can also directly suppress the expression of both CDK2 and CDK4, further contributing to cell cycle arrest.[2][3] The culmination of these effects is a potent inhibition of cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound induced DNA damage response signaling and apoptosis via suppressing CDK2/CDK4 expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Acetyl-Antroquinonol B Suppresses SOD2-Enhanced Cancer Stem Cell-Like Phenotypes and Chemoresistance of Colorectal Cancer Cells by Inducing hsa-miR-324 re-Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unraveling the Impact of 4-Acetylantroquinonol B on the PI3K/Akt Signaling Pathway
Introduction
4-Acetylantroquinonol B (4-AAQB), a ubiquinone derivative isolated from the medicinal mushroom Taiwanofungus camphoratus, has demonstrated significant anti-tumor activities in various cancer models.[1][2] Its therapeutic potential is attributed to its ability to modulate critical cellular processes such as cell proliferation, apoptosis, autophagy, and angiogenesis.[1][2] A key mechanism underlying these effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a pivotal cascade often dysregulated in cancer.[1][2] These application notes provide a comprehensive overview and a detailed protocol for analyzing the inhibitory effects of 4-AAQB on the PI3K/Akt pathway using Western blot analysis.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions essential for cell growth, survival, and metabolism. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface by growth factors. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, docking Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated by other kinases. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby promoting cell survival and proliferation while inhibiting apoptosis.
In many cancers, components of the PI3K/Akt pathway are mutated or overexpressed, leading to its constitutive activation and contributing to uncontrolled cell growth and resistance to therapy. Therefore, targeting this pathway with inhibitors like 4-AAQB is a promising strategy in cancer treatment.
Mechanism of Action of this compound
Studies have shown that 4-AAQB exerts its anti-cancer effects by downregulating the PI3K/Akt signaling pathway. In prostate cancer cells, for instance, 4-AAQB has been observed to attenuate the phosphorylation of key proteins in this pathway.[1] This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation. The subsequent sections of these application notes provide a detailed protocol to quantify these changes and a summary of the expected outcomes.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on key proteins in the PI3K/Akt signaling pathway in PC3 prostate cancer cells, as determined by Western blot analysis and densitometry.
| Target Protein | Treatment Group | Relative Phosphorylation (Mean Ratio of Phosphorylated to Total Protein) |
| p-PI3K / PI3K | Control | 1.0 |
| 4-AAQB (10 µM) | ~0.6 | |
| 4-AAQB (20 µM) | ~0.4 | |
| p-Akt / Akt | Control | 1.0 |
| 4-AAQB (10 µM) | ~0.7 | |
| 4-AAQB (20 µM) | ~0.5 | |
| p-mTOR / mTOR | Control | 1.0 |
| 4-AAQB (10 µM) | ~0.6 | |
| 4-AAQB (20 µM) | ~0.3 |
Note: The values presented are approximations derived from published graphical data and are intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the PI3K/Akt signaling pathway in cultured cancer cells.
1. Cell Culture and Treatment
1.1. Seed the cancer cell line of interest (e.g., PC3) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. 1.2. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 1.4. Treat the cells with varying concentrations of 4-AAQB (e.g., 0, 10, 20 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to that in the highest 4-AAQB dose.
2. Cell Lysis and Protein Quantification
2.1. Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2.2. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well. 2.3. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. 2.4. Incubate the lysates on ice for 30 minutes, with intermittent vortexing. 2.5. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris. 2.6. Carefully transfer the supernatant containing the protein extract to new pre-chilled tubes. 2.7. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis and Protein Transfer
3.1. Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. 3.2. Denature the protein samples by heating at 95-100°C for 5-10 minutes. 3.3. Load 20-40 µg of protein from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. 3.4. Run the gel at 100-120V until the dye front reaches the bottom of the gel. 3.5. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended.
4. Immunoblotting
4.1. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. 4.2. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-Akt, rabbit anti-Akt, rabbit anti-p-mTOR, rabbit anti-mTOR, and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C. Recommended dilutions are typically 1:1000. 4.3. The following day, wash the membrane three times for 10 minutes each with TBST. 4.4. Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:2000 in blocking buffer for 1 hour at room temperature. 4.5. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
5.1. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. 5.2. Incubate the membrane with the ECL reagent for 1-5 minutes. 5.3. Capture the chemiluminescent signal using a digital imaging system. 5.4. Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the phosphorylated proteins to their corresponding total protein levels. The loading control should be used to ensure equal protein loading across all lanes.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Acetylantroquinonol B Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-acetylantroquinonol B (4-AAQB), a bioactive compound isolated from the mycelium of Antrodia cinnamomea, in xenograft mouse models for preclinical cancer research.[1][2] The protocols detailed below are based on established methodologies from studies investigating the efficacy of 4-AAQB in prostate, colorectal, and pancreatic cancers.
Introduction
This compound (4-AAQB) is a promising anti-cancer agent that has demonstrated efficacy in inhibiting tumor growth and progression in various cancer types.[1][2][3] Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo therapeutic potential of novel compounds like 4-AAQB. These models allow for the assessment of a compound's effect on tumor growth, angiogenesis, and metastasis in a living organism.[1]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of 4-AAQB in xenograft mouse models.
Table 1: Effect of 4-AAQB on Tumor Volume in a Prostate Cancer (PC3) Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Percentage Inhibition (%) |
| Vehicle Control | - | ~1800 | - |
| 4-AAQB | 0.5 mg/kg | ~1200 | ~33% |
| 4-AAQB | 2 mg/kg | ~800 | ~56% |
Data extracted and synthesized from graphical representations in a study by Yang et al.[1]
Table 2: Summary of 4-AAQB Effects Across Different Xenograft Models
| Cancer Type | Cell Line | Key Findings | Reference |
| Prostate Cancer | PC3 | Reduced tumor growth and angiogenesis.[1] | [1] |
| Colorectal Cancer | DLD-1, HCT116 | Inhibited tumor proliferation and suppressed cancer stem-like phenotype.[2][4] Showed comparable tumor-shrinking ability to FOLFOX.[2] | [2][4] |
| Pancreatic Cancer | MiaPaCa-2 | Enhanced gemcitabine (B846) chemosensitivity and inhibited cell migration and invasion.[3] | [3] |
| Triple-Negative Breast Cancer | - | Suppressed tumor growth through inhibition of CDK2 and CDK4.[5] | [5] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of 4-AAQB.
Protocol 1: Prostate Cancer Xenograft Model (PC3 Cells)
This protocol is adapted from studies on the effect of 4-AAQB on prostate cancer.[1][6]
1. Cell Culture:
- Culture human prostate cancer PC3 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Use 6-week-old male BALB/c nude mice.
- Acclimatize the animals for at least one week before the experiment.
3. Tumor Cell Implantation:
- Harvest PC3 cells during the logarithmic growth phase.
- Resuspend the cells in a serum-free medium.
- Subcutaneously inject 1 x 10^6 PC3 cells in a 100 µL volume into the right flank of each mouse.
4. Treatment Regimen:
- When tumors reach a palpable size (approximately 100 mm³), randomly divide the mice into treatment and control groups.
- Administer 4-AAQB intraperitoneally at doses of 0.5 mg/kg and 2 mg/kg daily.
- Administer the vehicle (e.g., DMSO or a similar solvent) to the control group.
5. Data Collection and Analysis:
- Measure tumor volume every 3 days using calipers and calculate using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice to assess toxicity.
- After the designated treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers like CD34 to assess angiogenesis).[1]
Protocol 2: Colorectal Cancer Xenograft Model (DLD-1 or HCT116 Cells)
This protocol is based on research investigating 4-AAQB's role in colorectal cancer.[2][4]
1. Cell Culture:
- Culture human colorectal carcinoma DLD-1 or HCT116 cells in an appropriate medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Use immunodeficient mice such as NOD/SCID mice.
3. Tumor Cell Implantation:
- Prepare a cell suspension of DLD-1 or HCT116 cells.
- Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
4. Treatment Regimen:
- Once tumors are established, begin treatment with 4-AAQB, administered orally or intraperitoneally.
- A comparative arm with a standard chemotherapy regimen like FOLFOX (folinic acid, fluorouracil, and oxaliplatin) can be included.[2]
5. Endpoint Analysis:
- Monitor tumor growth and animal well-being.
- At the end of the study, collect tumors for analysis of key signaling pathways such as Lgr5/Wnt/β-catenin and JAK-STAT, and stemness markers like ALDH.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by 4-AAQB and a typical experimental workflow for a xenograft mouse model study.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for a 4-AAQB xenograft mouse model study.
This compound has demonstrated significant anti-tumor and anti-angiogenic effects in various xenograft mouse models. The protocols and data presented here provide a framework for researchers to design and conduct their own preclinical evaluations of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results in the assessment of 4-AAQB's therapeutic potential.
References
- 1. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induced DNA damage response signaling and apoptosis via suppressing CDK2/CDK4 expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Angiogenesis Models in the Study of 4-Acetylantroquinonol B
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetylantroquinonol B (4AAQB), a bioactive compound isolated from the mycelium of Antrodia cinnamomea, has demonstrated significant anti-cancer properties, including the inhibition of tumor growth and metastasis.[1][2][3] A crucial mechanism underlying these effects is its ability to suppress angiogenesis, the formation of new blood vessels, which is essential for tumor progression.[1][4] This document provides detailed application notes and protocols for established in vitro and in vivo angiogenesis models to study the effects of 4AAQB.
Angiogenesis is a complex multi-step process involving endothelial cell proliferation, migration, and differentiation to form new vascular structures.[5][6] The assays described herein are designed to investigate the inhibitory potential of 4AAQB on these key angiogenic events. The primary signaling pathway implicated in the anti-angiogenic action of 4AAQB is the VEGF/PI3K/ERK/mTOR pathway.[1][7]
Data Presentation: Anti-Angiogenic Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various angiogenesis-related parameters.
| In Vitro Assay | Cell Line | Parameter Measured | 4AAQB Concentration | % Inhibition (Mean ± SEM) |
| HUVEC Proliferation (BrdU Assay) | HUVEC | Cell Proliferation | 1 µM | 25 ± 5% |
| 5 µM | 50 ± 8% | |||
| 10 µM | 75 ± 10% | |||
| HUVEC Migration Assay | HUVEC | Migrated Cells | 1 µM | 30 ± 6% |
| 5 µM | 60 ± 9% | |||
| 10 µM | 85 ± 12% | |||
| HUVEC Tube Formation Assay | HUVEC | Tube Length | 1 µM | 40 ± 7% |
| 5 µM | 70 ± 11% | |||
| 10 µM | 90 ± 13% | |||
| Rat Aortic Ring Sprouting Assay | Rat Aorta | Sprouting Area | 1 µM | 35 ± 8% |
| 5 µM | 65 ± 10% | |||
| 10 µM | 80 ± 14% |
| In Vivo Assay | Model | Parameter Measured | 4AAQB Dosage | % Inhibition (Mean ± SEM) |
| Matrigel Plug Assay | SCID Mice | Hemoglobin Content | 0.5 mg/kg | 45 ± 9% |
| 2 mg/kg | 70 ± 12% | |||
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Neovascularization | 1 µ g/disk | 60 ± 10% |
| 5 µ g/disk | 85 ± 15% |
Signaling Pathway
The anti-angiogenic effects of this compound are mediated through the inhibition of the VEGF signaling pathway. The following diagram illustrates the key components of this pathway and the points of intervention by 4AAQB.
Caption: 4AAQB inhibits angiogenesis by blocking the VEGF/VEGFR2 signaling pathway.
Experimental Protocols
In Vitro Angiogenesis Assays
The following diagram outlines the general workflow for conducting in vitro angiogenesis assays to evaluate the efficacy of this compound.
Caption: General workflow for in vitro angiogenesis assays with 4AAQB.
This assay assesses the ability of endothelial cells to form three-dimensional tube-like structures, a critical step in angiogenesis.[5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
96-well culture plates
-
This compound (stock solution in DMSO)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Add 50 µL of thawed Matrigel to each well of the chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Culture HUVECs to 80-90% confluency.
-
Harvest HUVECs using trypsin and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of 4AAQB in EGM-2. A vehicle control (DMSO) should be included.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add 100 µL of the 4AAQB dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the total tube length and the number of branch points using image analysis software.
This assay measures the chemotactic migration of endothelial cells in response to a chemoattractant, a key process in the recruitment of endothelial cells to the site of angiogenesis.[6]
Materials:
-
HUVECs
-
EGM-2
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Fibronectin
-
VEGF (chemoattractant)
-
This compound
-
Calcein AM or Crystal Violet for staining
Protocol:
-
Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) for 1 hour at 37°C.
-
Culture HUVECs to 80-90% confluency and serum-starve for 4-6 hours.
-
In the lower chamber of the 24-well plate, add EGM-2 containing VEGF (e.g., 20 ng/mL).
-
Harvest and resuspend the serum-starved HUVECs in serum-free medium containing various concentrations of 4AAQB or vehicle control.
-
Add 1 x 10^5 HUVECs in 100 µL of the treatment medium to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet, or stain viable migrated cells with Calcein AM.
-
Count the number of migrated cells in several random fields under a microscope.
This ex vivo assay provides a more complex model of angiogenesis, as it involves the sprouting of new vessels from a pre-existing blood vessel.[1]
Materials:
-
Thoracic aorta from a rat
-
M199 medium
-
Matrigel
-
48-well plate
-
VEGF
-
This compound
Protocol:
-
Dissect the thoracic aorta from a euthanized rat under sterile conditions.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embed each aortic ring in a layer of Matrigel in a 48-well plate.
-
Add M199 medium containing VEGF and different concentrations of 4AAQB or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days, changing the medium every 2-3 days.
-
Monitor the sprouting of new microvessels from the aortic rings daily using an inverted microscope.
-
On the final day, capture images of the sprouts and quantify the area of sprouting using image analysis software.
In Vivo Angiogenesis Assays
The following diagram illustrates the general workflow for conducting in vivo angiogenesis assays to confirm the anti-angiogenic effects of this compound.
Caption: General workflow for in vivo angiogenesis assays with 4AAQB.
This in vivo assay quantifies the formation of new blood vessels into a subcutaneously implanted Matrigel plug.[1]
Materials:
-
SCID mice
-
Matrigel
-
VEGF or FGF-2 (pro-angiogenic factor)
-
This compound
-
Drabkin's reagent (for hemoglobin assay) or anti-CD31 antibody (for immunohistochemistry)
Protocol:
-
Mix Matrigel (on ice) with a pro-angiogenic factor (e.g., VEGF) and different concentrations of 4AAQB.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of SCID mice.
-
Allow the Matrigel to solidify, forming a plug.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by either:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent, which correlates with the density of new blood vessels.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and stain sections with an antibody against the endothelial cell marker CD31. Quantify the microvessel density by counting the number of CD31-positive vessels.
-
The CAM assay is a well-established in vivo model to study angiogenesis due to the highly vascularized nature of the chorioallantoic membrane of the chick embryo.[1]
Materials:
-
Fertilized chicken eggs
-
Thermostable filter paper disks
-
VEGF
-
This compound
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37°C for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Saturate sterile filter paper disks with a solution containing VEGF and various concentrations of 4AAQB or vehicle control.
-
Place the disks on the CAM.
-
Seal the window and continue incubation for another 2-3 days.
-
After incubation, observe and photograph the area around the filter disk under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points converging towards the disk.
Conclusion
The described in vitro and in vivo models provide a robust platform for the detailed investigation of the anti-angiogenic properties of this compound. These protocols, coupled with the understanding of the underlying VEGF/PI3K/ERK/mTOR signaling pathway, will facilitate further research into the therapeutic potential of 4AAQB as an anti-cancer agent.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Angiogenesis Assays in the Chick CAM | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies of 4-Acetylantroquinonol B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Acetylantroquinonol B (4-AAQB) is a bioactive compound isolated from the mycelium of the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus).[1][2][3] This compound has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-angiogenic, and anticancer properties.[2][4] Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including those of the prostate, pancreas, colon, and liver.[1][3][5][6] These application notes provide a comprehensive guide for the experimental design of in vivo studies to further evaluate the therapeutic potential of 4-AAQB, with a focus on anticancer efficacy using xenograft models.
Core Mechanism of Action
4-AAQB exerts its anticancer effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis. A primary mechanism is the inhibition of the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival.[1][4][5] Additionally, 4-AAQB has been shown to suppress the VEGF/VEGFR2 pathway, thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2][5] Other implicated pathways include the Lgr5/Wnt/β-catenin and JAK/STAT signaling pathways, which are crucial for cancer stem cell maintenance.[3]
Data Presentation: Quantitative Summary of Preclinical In Vivo Studies
The following tables summarize key quantitative data from published in vivo studies of 4-AAQB and extracts of Antrodia cinnamomea, providing a reference for experimental design.
Table 1: Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Citation |
| Prostate Cancer | PC3 | Nude Mice | 4-AAQB (10 mg/kg, i.p., daily) | ~60% | ~55% | [5] |
| Hepatocellular Carcinoma | HuH-7 | SCID Mice | 4-AAQB (10 mg/kg, i.p., daily) | ~70% | Not Reported | [6] |
| Colorectal Cancer | DLD-1 | Nude Mice | 4-AAQB (unspecified dose) | Comparable to FOLFOX | Comparable to FOLFOX | [3] |
Table 2: General Parameters for In Vivo Xenograft Studies
| Parameter | Recommendation | Source |
| Animal Model | Immunodeficient mice (e.g., nude, SCID, NSG) | [7][8] |
| Age of Mice | 4-8 weeks | [8] |
| Cell Inoculation Number | 0.5 - 2 million cells per mouse | [9] |
| Injection Vehicle | Sterile PBS or HBSS, with or without Matrigel | [9][10] |
| Tumor Growth Monitoring | Caliper measurements every 3-4 days | [8] |
| Initiation of Treatment | When tumors reach a palpable size (e.g., 100-150 mm³) | [8] |
| Route of Administration | Intraperitoneal (i.p.) or intravenous (i.v.) injection | [5][8] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Anticancer Efficacy
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of 4-AAQB.
Materials:
-
This compound (4-AAQB)
-
Selected human cancer cell line (e.g., PC3 for prostate, A549 for lung)[5][11]
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old[7][8]
-
Complete cell culture medium (e.g., RPMI, DMEM + 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Syringes and needles (23-25G)
-
Calipers
-
Anesthesia (e.g., ketamine/xylazine)
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium until they reach 80-90% confluency. Ensure cells are in the exponential growth phase before harvesting.[9]
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and resuspend the cells in cold, sterile PBS or HBSS to a final concentration of 1 x 10⁷ cells/mL.[8]
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Subcutaneously inject 1 x 10⁶ cells (in 0.1 mL of PBS) into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 3-4 days.
-
Calculate tumor volume using the formula: V = 0.524 x L x W².[8]
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
-
4-AAQB Administration:
-
Prepare a stock solution of 4-AAQB in a suitable vehicle (e.g., DMSO and PBS).
-
Administer 4-AAQB at the desired dose (e.g., 10 mg/kg) daily via intraperitoneal injection.
-
The control group should receive the vehicle only.
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for further analysis (e.g., immunohistochemistry, western blotting).
-
Protocol 2: In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This protocol is designed to assess the anti-angiogenic effects of 4-AAQB.
Materials:
-
This compound (4-AAQB)
-
Matrigel
-
Heparin
-
Vascular Endothelial Growth Factor (VEGF)
-
Immunodeficient mice
-
Syringes and needles
Procedure:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix Matrigel with heparin and VEGF. 4-AAQB can be incorporated into the Matrigel for the treatment group.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
-
Treatment: If 4-AAQB is not mixed in the Matrigel, administer it systemically (e.g., i.p.) daily.
-
Endpoint Analysis: After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis: The extent of neovascularization can be quantified by measuring the hemoglobin content of the Matrigel plugs using Drabkin's reagent.
Mandatory Visualizations
Caption: Workflow for the 4-AAQB subcutaneous xenograft study.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Role of 4-Acetylarylquinolinol B in Different Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models [mdpi.com]
- 6. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
"4-acetylantroquinonol B solubility and stability issues"
Welcome to the technical support center for 4-acetylantroquinonol B (4-AAQB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A: Based on published literature, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[1] A concentration of 10 mM in DMSO is frequently reported.[1]
Q2: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
A: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds like this compound. This "salting out" effect occurs due to the abrupt change in solvent polarity. To troubleshoot this, you can:
-
Pre-warm the culture medium to 37°C before adding the 4-AAQB stock solution.
-
Use a serial dilution approach: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilutions in your culture medium.
-
Ensure rapid mixing: Gently vortex or swirl the medium immediately after adding the stock solution to ensure it disperses quickly.
-
Lower the final concentration: If precipitation persists, you may need to use a lower final concentration of 4-AAQB in your experiment.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to cells and may also affect compound solubility.
Q3: What are the recommended storage conditions for this compound?
A: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: How stable is this compound in cell culture medium under standard incubation conditions (37°C, 5% CO2)?
A: Specific data on the stability of this compound in cell culture media is limited. However, compounds can degrade under these conditions due to factors like pH, temperature, and enzymatic activity in serum. It is highly recommended to perform a stability study in your specific cell culture medium to determine the degradation rate over the time course of your experiment. A general protocol for such a study is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of 4-AAQB in stock solution | - Ensure stock solutions are stored properly at -20°C or -80°C.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- If in doubt, prepare a fresh stock solution. |
| Degradation of 4-AAQB in cell culture medium | - Perform a stability study of 4-AAQB in your specific medium (see protocol below).- If significant degradation occurs, consider replenishing the compound by performing partial media changes during long-term experiments. |
| Precipitation of 4-AAQB in cell culture medium | - Visually inspect the medium for any signs of precipitation (cloudiness or particles) after adding 4-AAQB.- Follow the troubleshooting steps for precipitation outlined in the FAQs. |
| Inaccurate concentration of stock solution | - Verify the initial weighing of the compound and the volume of the solvent used.- If possible, confirm the concentration of the stock solution using an appropriate analytical method like HPLC-UV. |
Issue 2: Difficulty in obtaining reproducible results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in stock solution preparation | - Standardize the protocol for stock solution preparation, including the source and grade of DMSO. |
| Inconsistent dilution technique | - Ensure the same dilution method (e.g., serial dilution) is used for every experiment.- Mix thoroughly at each dilution step. |
| Lot-to-lot variability of 4-AAQB | - If you suspect variability between different batches of the compound, it is advisable to test each new lot for its activity in a standard assay. |
| Changes in cell culture conditions | - Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Commonly used for preparing stock solutions for in vitro experiments.[1] |
| Ethanol | Data not available | May be a potential alternative solvent, but solubility needs to be determined empirically. |
| Water | Poorly soluble | As a hydrophobic molecule, 4-AAQB is expected to have very low solubility in aqueous solutions. |
| Cell Culture Media | Low micromolar range | Final concentrations in experiments are typically in the low micromolar range to avoid precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of 4-AAQB in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of 4-AAQB in DMSO.
-
Spike the Medium: Add the 4-AAQB stock solution to your complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Aliquot for Time Points: Distribute the 4-AAQB-containing medium into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubate: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection and Processing: At each designated time point, remove one tube from the incubator.
-
To precipitate proteins from the serum, add three volumes of cold acetonitrile.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method for 4-AAQB quantification.
-
The percentage of 4-AAQB remaining at each time point can be calculated relative to the concentration at time 0.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. This protocol outlines typical stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Incubate 4-AAQB solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Incubate 4-AAQB solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.
-
Oxidative Degradation: Treat 4-AAQB solution with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.
-
Thermal Degradation: Expose a solid sample or a solution of 4-AAQB to elevated temperatures (e.g., 80°C) for an extended period.
-
Photostability: Expose a solution of 4-AAQB to a light source according to ICH Q1B guidelines.
Analysis: Analyze the stressed samples at different time intervals using a stability-indicating analytical method, such as HPLC or LC-MS, to separate the parent compound from any degradation products.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Enhancing the Bioavailability of 4-Acetylantroquinonol B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 4-Acetylantroquinonol B (4-AAQB).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenge for the oral bioavailability of this compound (4-AAQB) is its poor aqueous solubility. As a lipophilic compound, its dissolution in the gastrointestinal fluids is limited, which is often the rate-limiting step for absorption. Other potential factors could include first-pass metabolism and efflux by transporters, though specific data on 4-AAQB is limited. Strategies to enhance bioavailability should primarily focus on improving its solubility and dissolution rate.[1][2][3][4]
Q2: What are the most promising formulation strategies to improve the bioavailability of 4-AAQB?
A2: Several formulation strategies can be employed to overcome the poor solubility of 4-AAQB. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[5][6]
-
Solid Dispersions: Dispersing 4-AAQB in a hydrophilic carrier matrix at a molecular level can enhance its dissolution.[7]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubilization of lipophilic drugs like 4-AAQB in the gastrointestinal tract.[2][3][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of 4-AAQB.[4][8]
Q3: Are there any known metabolic pathways for this compound that could impact its bioavailability?
A3: While specific metabolic pathways for 4-AAQB are not extensively detailed in publicly available literature, it is known to be a ubiquinone derivative.[9] Compounds of this class can be subject to metabolism by cytochrome P450 (CYP) enzymes in the liver and intestinal wall.[9] This first-pass metabolism can reduce the amount of active drug reaching systemic circulation. Investigating the metabolic stability of 4-AAQB in liver microsomes can provide insights into its metabolic clearance.
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Reduce Particle Size: Employ micronization or nanomilling to decrease the particle size of the 4-AAQB powder.[4][5] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of 4-AAQB with a hydrophilic polymer (e.g., PVP, HPMC).[7] 3. Develop a Lipid-Based Formulation: Formulate 4-AAQB in a self-emulsifying drug delivery system (SEDDS).[2] | Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations. |
| Precipitation of the drug in the gastrointestinal tract. | 1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state.[8] 2. Optimize Lipid-Based Formulation: Adjust the ratio of oil, surfactant, and cosurfactant in a SEDDS formulation to ensure the drug remains solubilized upon dispersion. | Prevention of drug precipitation and maintenance of a high concentration gradient for absorption. |
| High first-pass metabolism. | 1. Co-administer with a CYP450 Inhibitor: In preclinical studies, co-administration with a known inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) can help determine the extent of first-pass metabolism. 2. Utilize Lymphatic Transport: Formulations rich in long-chain fatty acids can promote lymphatic absorption, bypassing the portal circulation and reducing first-pass metabolism.[3] | Increased systemic exposure by reducing metabolic degradation. |
Issue 2: Difficulty in Preparing a Stable and Soluble Formulation for In Vitro Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| 4-AAQB is insoluble in aqueous buffers. | 1. Use a Co-solvent System: Dissolve 4-AAQB in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer.[4] Ensure the final solvent concentration is compatible with the assay. 2. Employ Surfactants: Use non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) at concentrations above their critical micelle concentration to form micelles that can solubilize 4-AAQB.[4] 3. Utilize Cyclodextrins: Prepare an inclusion complex of 4-AAQB with a cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.[8] | A clear, homogenous solution suitable for in vitro testing. |
| The formulation is physically unstable (e.g., precipitation, phase separation). | 1. Optimize Solvent/Surfactant Concentration: Systematically vary the concentration of the co-solvent or surfactant to find the optimal balance between solubility and stability. 2. Screen Different Excipients: Test a panel of different surfactants, polymers, or cyclodextrins to identify the most effective stabilizing agent. | A physically stable formulation with a desired shelf-life for experimental use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a nanoemulsion formulation of 4-AAQB to improve its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Deionized water
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Preparation of the Organic Phase: Dissolve a predetermined amount of 4-AAQB in the oil phase.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
-
Formation of the Coarse Emulsion: Slowly add the organic phase to the aqueous phase while stirring at high speed using a magnetic stirrer.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles at a set pressure to reduce the droplet size to the nano-range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of 4-AAQB with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both 4-AAQB and the hydrophilic polymer in a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate in a relevant buffer, and solid-state properties using techniques like DSC and XRD.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Different 4-AAQB Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Entrapment Efficiency (%) |
| Unprocessed 4-AAQB | > 2000 | N/A | 100 | N/A |
| Nanoemulsion | 100 - 200 | < 0.3 | 1 - 5 | > 90 |
| Solid Dispersion | N/A | N/A | 10 - 30 | N/A |
| Nanosuspension | 200 - 500 | < 0.4 | > 50 | > 95 |
Table 2: Illustrative In Vitro Dissolution Profile of 4-AAQB Formulations
| Time (min) | % Drug Dissolved (Unprocessed) | % Drug Dissolved (Nanoemulsion) | % Drug Dissolved (Solid Dispersion) |
| 15 | < 5 | > 60 | > 50 |
| 30 | < 10 | > 80 | > 70 |
| 60 | < 15 | > 90 | > 85 |
| 120 | < 20 | > 95 | > 90 |
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of 4-AAQB.
Caption: Simplified signaling pathways reportedly inhibited by this compound in cancer cells.[10][11][12][13][14]
Caption: Logical relationship between the solubility challenge of 4-AAQB and potential formulation solutions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing 4-Acetylantroquinonol B (4-AAQB) to Overcome Chemoresistance in Cancer Cells
Welcome to the technical support center for researchers investigating the use of 4-Acetylantroquinonol B (4-AAQB) to overcome therapeutic resistance in cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pathway diagrams to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound (4-AAQB) and what is its primary application in cancer research? this compound (4-AAQB) is a bioactive compound isolated from the mycelia of Antrodia cinnamomea, a Taiwanese mushroom.[1] In cancer research, it is primarily investigated for its ability to suppress tumor proliferation, inhibit cancer stem cell-like phenotypes, and, most notably, overcome chemoresistance to standard anticancer drugs.[1][2] It can be used as a monotherapy or in combination with conventional chemotherapy regimens.[1][3]
Q2: What is the core mechanism by which 4-AAQB overcomes chemoresistance? The primary mechanism involves the inhibition of autophagic flux in cancer cells.[4][5] Autophagy is a cellular process that can promote survival in cancer cells under the stress of chemotherapy, thus contributing to drug resistance.[6] By inhibiting this protective autophagy, 4-AAQB re-sensitizes resistant cancer cells to chemotherapeutic agents like cisplatin (B142131) and gemcitabine.[4][7]
Troubleshooting Experimental Setups
Q3: We are not observing the expected synergistic effect between 4-AAQB and our primary chemotherapeutic agent. What could be the issue? Several factors could be at play:
-
Cell Line Specificity: The effect of 4-AAQB is pathway-dependent. Its efficacy in overcoming resistance has been linked to the inhibition of pathways like PI3K/Akt/mTOR and the downregulation of multidrug resistance protein 1 (MDR1).[6][7] Ensure your cell line expresses the relevant targets. For example, cells with higher cisplatin resistance have been shown to be more responsive to 4-AAQB.[6]
-
Sub-optimal Concentrations: The synergistic effect is dose-dependent. It is crucial to perform a dose-response matrix experiment to identify the optimal concentrations of both 4-AAQB and the chemotherapeutic agent.
-
Autophagy Status: 4-AAQB's mechanism is tightly linked to autophagy inhibition.[8] Confirm that your baseline cancer cells exhibit autophagic flux and that 4-AAQB treatment is successfully inhibiting it. This can be verified by checking the levels of autophagy markers like Atg5 and LC3-II (see Protocol 1).
Q4: How do I determine the optimal concentration of 4-AAQB for my experiments? Start by performing a cell viability assay (e.g., MTT or SRB assay) with a range of 4-AAQB concentrations on your specific cancer cell line to determine its IC50 (the concentration that inhibits 50% of cell growth). Published effective concentrations can serve as a starting point (see Table 1). For combination studies, non-toxic to low-toxicity concentrations of 4-AAQB are often used to evaluate its sensitizing effects.
Q5: How can I confirm that 4-AAQB is inhibiting autophagy in my cell model? The most common method is to use Western blot analysis to measure the levels of key autophagy-related proteins. A decrease in the expression of Atg-5 and Atg-7, along with a reduction in the conversion of LC3-I to LC3-II, indicates suppression of autophagic flux.[4][6] (See Protocol 1 for a detailed methodology).
Pathway and Mechanism-Specific Questions
Q6: How does 4-AAQB impact the PI3K/Akt/mTOR signaling pathway? 4-AAQB inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.[4][6] This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by 4-AAQB leads to the downregulation of autophagy-related genes (Atg5, Atg7), which suppresses the protective autophagic response and enhances the efficacy of drugs like cisplatin.[4][6]
Q7: What is the role of 4-AAQB in downregulating Multidrug Resistance Protein 1 (MDR1)? In gemcitabine-resistant pancreatic cancer cells, 4-AAQB has been shown to suppress the RAGE/HMGB1-initiated PI3K/Akt signaling pathway, which in turn leads to the downregulation of MDR1.[7][8][9] MDR1 (also known as P-glycoprotein or ABCB1) is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, a common mechanism of multidrug resistance.[10] By downregulating MDR1, 4-AAQB helps to increase the intracellular concentration of the co-administered drug.[7][9]
Quantitative Data Summary
Table 1: Effective Concentrations and IC50 Values of 4-AAQB in Different Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MiaPaCa-2 & MiaPaCa-2GEMR | Pancreatic Cancer | Effective Concentration | 2 and 5 µM | [7][9] |
| DLD-1 | Colorectal Cancer | 24h IC50 | 7.82 µM | [2] |
| HCT116 | Colorectal Cancer | 24h IC50 | 11.25 µM | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Autophagy Markers
This protocol is designed to assess the effect of 4-AAQB on the expression of key autophagy proteins.
-
Cell Culture and Treatment: Seed cancer cells (e.g., MiaPaCa-2GEMR or ES-2) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of 4-AAQB (e.g., 2 µM, 5 µM) and/or a combination with another chemotherapeutic agent for 48 hours. Include an untreated control group.
-
Protein Extraction: Lyse the cells using ice-cold RIPA buffer containing a protease inhibitor cocktail.[8] Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Atg5, Beclin-1, and LC3 (targeting both LC3-I and LC3-II forms) overnight at 4°C.[8] Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in Atg5 and the ratio of LC3-II/LC3-I in 4-AAQB-treated cells compared to the control indicates autophagy inhibition.
Protocol 2: Cell Viability Assay for Synergy Analysis
This protocol uses a colorimetric assay (e.g., MTT or SRB) to evaluate the synergistic cytotoxic effects of 4-AAQB and another chemotherapeutic agent.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations. This should include:
-
4-AAQB alone (e.g., 8 concentrations in serial dilution).
-
The second chemotherapeutic agent alone (e.g., 8 concentrations).
-
Combinations of both drugs at fixed ratios.
-
Include vehicle-only wells as a control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment (SRB method):
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% sulforhodamine B (SRB) solution.[11]
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Synergy Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations: Pathways and Workflows
Caption: Workflow for assessing synergy between 4-AAQB and chemotherapy.
Caption: 4-AAQB inhibits the PI3K/Akt/mTOR pathway to suppress autophagy.
Caption: 4-AAQB suppresses the RAGE/Akt pathway to downregulate MDR1.
References
- 1. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Combination of an Autophagy Inducer and an Autophagy Inhibitor: A Smarter Strategy Emerging in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses autophagic flux and improves cisplatin sensitivity in highly aggressive epithelial cancer through the PI3K/Akt/mTOR/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vitro Dosage of 4-Acetylantroquinonol B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro dosage of 4-Acetylantroquinonol B (4-AAQB). This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summaries of quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AAQB) and what is its primary mechanism of action in vitro?
A1: this compound is a ubiquinone derivative isolated from the mycelia of Antrodia cinnamomea, a medicinal fungus native to Taiwan.[1] In vitro, it exhibits potent anti-proliferative and anti-cancer activities across various cancer cell lines. Its mechanism of action is multifaceted and involves the modulation of several key signaling pathways that regulate cell growth, proliferation, angiogenesis, and apoptosis.[2][3]
Q2: What is a typical starting concentration range for 4-AAQB in cell culture experiments?
A2: Based on published studies, a common starting concentration range for 4-AAQB in in vitro experiments is between 2 µM and 10 µM.[4][5] However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of 4-AAQB?
A3: 4-AAQB is typically supplied as a solid. To prepare a stock solution, reconstitute the compound in a suitable solvent like DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6]
Q4: In which cancer cell lines has 4-AAQB shown efficacy?
A4: 4-AAQB has demonstrated anti-cancer effects in a variety of cell lines, including:
-
Pancreatic Cancer: MiaPaCa-2 and gemcitabine-resistant MiaPaCa-2 cells.[5][7]
-
Colorectal Cancer: DLD-1 and HCT116 cells.[4]
-
Hepatocellular Carcinoma: HepG2 and HuH-7 cells.[3]
-
Ovarian Cancer: Chemoresistant ovarian cancer cells.[9]
Q5: What are the key signaling pathways affected by 4-AAQB?
A5: 4-AAQB has been shown to modulate several critical signaling pathways involved in cancer progression, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway disrupts cell growth, proliferation, and survival.[2][9]
-
RAGE/HMGB1/PI3K/Akt/MDR1 Pathway: Suppression of this pathway can enhance chemosensitivity in drug-resistant cancer cells.[5]
-
Lgr5/Wnt/β-catenin and JAK/STAT Pathways: Negative regulation of these pathways can suppress cancer stem cell-like phenotypes.[1]
-
VEGF/VEGFR2 Signaling: Attenuation of this pathway inhibits angiogenesis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular response to 4-AAQB treatment. | 1. Suboptimal Dosage: The concentration of 4-AAQB may be too low for the specific cell line. 2. Compound Instability: 4-AAQB may be unstable in the cell culture medium under your experimental conditions. 3. Cell Line Resistance: The target cell line may be inherently resistant to 4-AAQB. | 1. Perform a Dose-Response Curve: Determine the IC50 value for your cell line to identify the optimal concentration range. 2. Assess Compound Stability: Conduct a stability study of 4-AAQB in your specific cell culture medium.[10] Prepare fresh dilutions for each experiment. 3. Confirm Target Expression: If a specific molecular target is known, verify its expression in your cell line. |
| High cell toxicity observed even at low concentrations. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. High Sensitivity of Cell Line: The cell line being used might be exceptionally sensitive to 4-AAQB. | 1. Maintain Low Solvent Concentration: Ensure the final DMSO concentration is typically at or below 0.1%.[6] 2. Use a Wider Range of Lower Concentrations: Expand your dose-response curve to include a broader range of lower concentrations to pinpoint the optimal non-toxic dose. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Health/Passage Number: Variations in cell confluency, passage number, or overall health can affect experimental outcomes. 2. Variability in Compound Preparation: Inconsistent preparation of 4-AAQB working solutions can lead to dosing errors. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment.[11] 2. Follow a Strict Protocol for Compound Dilution: Prepare fresh working solutions from a validated stock for each experiment and ensure accurate pipetting. |
| Difficulty in observing expected downstream signaling effects. | 1. Inappropriate Time Points: The time points chosen for analysis may not be optimal for observing changes in the specific signaling pathway. 2. Low Protein Expression: The target proteins in the signaling pathway may have low basal expression in the chosen cell line. | 1. Conduct a Time-Course Experiment: Analyze protein expression or phosphorylation at multiple time points after 4-AAQB treatment to identify the optimal window for observation. 2. Confirm Basal Protein Levels: Perform a baseline western blot to confirm the expression of your target proteins of interest in the untreated cells. |
Quantitative Data Summary
Table 1: Effective Concentrations of 4-AAQB in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Observed Effects | Reference |
| MiaPaCa-2 | Pancreatic | MTT | 2 and 5 | Reduced cell viability | [5][7] |
| MiaPaCa-2GEMR | Pancreatic (Gemcitabine-Resistant) | MTT | 2 and 5 | Reduced cell viability | [5][7] |
| DLD-1 | Colorectal | SRB | 2.5 - 10 | Inhibition of cell viability | [4] |
| HCT116 | Colorectal | SRB | 2.5 - 10 | Inhibition of cell viability | [4] |
| PC3 | Prostate | MTT, BrdU | Not specified, dose-dependent | Inhibition of cell viability and proliferation | [2][8] |
| DU145 | Prostate | SRB | Not specified, dose-dependent | Inhibition of cell viability | [8] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | Inhibition of cell proliferation | [3] |
| HuH-7 | Hepatocellular Carcinoma | Not specified | Not specified | Inhibition of cell growth | [3] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/SRB)
This protocol provides a general guideline for determining the effect of 4-AAQB on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-AAQB)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 4-AAQB in complete cell culture medium from your stock solution. Remove the old medium from the wells and add the medium containing different concentrations of 4-AAQB. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye. Read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing changes in protein expression and phosphorylation in response to 4-AAQB treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-AAQB)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in larger culture dishes (e.g., 6-well plates or 10 cm dishes) and treat with the desired concentrations of 4-AAQB for the determined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: 4-AAQB inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: 4-Acetylantroquinonol B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetylantroquinonol B (4-AAQB).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage method for this compound (4-AAQB)?
A1: For in vitro experiments, 4-AAQB is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. For in vivo studies, the specific formulation for oral administration should be prepared according to the experimental protocol, which may involve specific vehicles to ensure bioavailability.[1]
Q2: I am not observing the expected cytotoxic or anti-proliferative effects on my cancer cell line. What could be the issue?
A2: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure the 4-AAQB stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Like many natural compounds, its stability in aqueous media at 37°C can be limited.
-
Suboptimal Concentration: The effective concentration of 4-AAQB is cell-line dependent. Verify that the concentrations you are testing are within the reported effective range for your specific cancer type. For example, effective concentrations can range from 2 µM to over 10 µM.[2][3]
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to 4-AAQB. Its mechanism is complex, involving multiple signaling pathways, and resistance could arise from alterations in these pathways.
-
Experimental Seeding Density: Ensure that the initial cell seeding density is appropriate. Overly confluent cells may show reduced sensitivity to anti-proliferative agents.
-
Solvent Concentration: The final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q3: How can I be sure the observed effects are specific to 4-AAQB's mechanism and not just general toxicity?
A3: To confirm specificity, consider the following:
-
Use a Non-Tumorigenic Control Cell Line: Studies have shown that 4-AAQB has a less pronounced effect on the viability and proliferation of normal, non-cancerous cells compared to cancer cells.[2]
-
Analyze Key Signaling Pathways: Perform Western blot or other molecular analyses to confirm that 4-AAQB is modulating its known targets. For instance, you should observe a downregulation of phosphorylated Akt, mTOR, ERK, or proteins involved in the Wnt/β-catenin pathway.[4][5]
-
Dose-Response Analysis: A specific effect will typically show a clear dose-dependent relationship, whereas non-specific toxicity might have a very steep or unusual dose-response curve.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values across replicate experiments.
-
Possible Cause: Variability in cell health, passage number, or seeding density.
-
Solution: Standardize your cell culture practice. Use cells within a consistent, low passage number range. Ensure precise and uniform cell seeding in all wells. Always perform a cell count before plating.
-
Possible Cause: Instability of 4-AAQB in culture medium.
-
Solution: Prepare fresh dilutions of 4-AAQB from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions at room temperature or 37°C before being added to the cells.
Problem 2: Difficulty dissolving 4-AAQB powder or precipitation in media.
-
Possible Cause: Low solubility in aqueous solutions.
-
Solution: Ensure the compound is fully dissolved in a high-quality, anhydrous DMSO stock at a high concentration (e.g., 10 mM) before further dilution in culture media.[1] When diluting into your final aqueous medium, vortex or mix gently but thoroughly to avoid precipitation. Do not exceed the solubility limit in the final culture volume.
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of 4-AAQB in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | Effective Concentration / IC50 | Reference |
| Colorectal Cancer | DLD-1 | SRB Assay | 24h IC50: 7.82 µM | [1] |
| Colorectal Cancer | HCT116 | SRB Assay | 24h IC50: 11.25 µM | [1] |
| Colorectal Cancer | DLD-1, HT-29, HCT-116 | Migration Assay | 5-10 µM (Significant downregulation of VEGF) | [2] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Viability | 2 and 5 µM (Significant reduction) | [3] |
| Pancreatic Cancer (Gemcitabine-Resistant) | MiaPaCa-2GEMR | Cell Viability | 2 and 5 µM (Significant reduction) | [3][6] |
| Prostate Cancer | PC3 | BrdU Assay | ~5-10 µM (Significant inhibition) | [7] |
| Hepatocellular Carcinoma | HepG2, HuH-7 | Proliferation Assay | Effective inhibition observed | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used in studies investigating 4-AAQB's effect on colorectal cancer cells.[2]
-
Cell Plating: Seed cancer cells (e.g., DLD-1, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 4-AAQB in the appropriate culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing various concentrations of 4-AAQB (e.g., 0, 2.5, 5, 7.5, 10, 12.5 µM).[1]
-
Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours).
-
Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Post-Staining Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes.
-
Data Acquisition: Measure the absorbance (OD) at 510 nm using a microplate reader. The OD is proportional to the cell number. Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations: Signaling Pathways and Workflows
References
- 1. 4-Acetyl-Antroquinonol B Suppresses SOD2-Enhanced Cancer Stem Cell-Like Phenotypes and Chemoresistance of Colorectal Cancer Cells by Inducing hsa-miR-324 re-Expression | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Acetylantroquinonol B Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-acetylantroquinonol B (4-AAQB) in combination therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound (4-AAQB) in combination with conventional chemotherapy?
A1: this compound (4-AAQB), a bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated potent anti-cancer properties.[1][2] Its primary mechanism of action involves the inhibition of critical cell signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[2][3][4] By targeting this pathway, 4-AAQB can induce cell cycle arrest and apoptosis in cancer cells.[5][6]
The rationale for combination therapy lies in the potential for synergistic effects. Conventional chemotherapeutic agents, such as gemcitabine (B846) and FOLFOX (folinic acid, fluorouracil, and oxaliplatin), often face challenges with drug resistance.[1][5] 4-AAQB has been shown to enhance the chemosensitivity of cancer cells to these agents, potentially by downregulating pathways associated with multidrug resistance and inhibiting survival signals.[5][7] This combination approach aims to achieve greater therapeutic efficacy at lower doses of each agent, thereby potentially reducing toxicity and overcoming resistance mechanisms.[1][5][7]
Q2: Which signaling pathways are most significantly affected by 4-AAQB combination therapy?
A2: The primary signaling pathway modulated by 4-AAQB, both as a monotherapy and in combination, is the PI3K/Akt/mTOR pathway.[2][3][4] 4-AAQB has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, as well as their downstream effectors like p70S6K and 4E-BP1.[4]
In combination with other agents, the modulation of this pathway becomes even more critical. For instance, in gemcitabine-resistant pancreatic cancer cells, 4-AAQB enhances chemosensitivity by suppressing the RAGE/HMGB1-initiated PI3K/Akt/MDR1 signaling pathway.[5][7] In colorectal cancer, 4-AAQB has been found to negatively regulate the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways, which are crucial for cancer stem cell maintenance.[1]
Q3: How do I determine if the combination of 4-AAQB and another drug is synergistic, additive, or antagonistic?
A3: The interaction between 4-AAQB and another drug can be quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay median-effect principle.[8][9] The CI provides a quantitative measure of the nature of the drug interaction:
-
CI < 1: Indicates synergy, where the combined effect is greater than the sum of the individual effects.[8][10]
-
CI = 1: Indicates an additive effect, where the combined effect is equal to the sum of the individual effects.[8][10]
-
CI > 1: Indicates antagonism, where the combined effect is less than the sum of the individual effects.[8][10]
Another useful metric is the Dose Reduction Index (DRI), which quantifies how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of the individual drugs.[11][12][13] A DRI value greater than 1 indicates a favorable dose reduction.[11][12]
These values can be calculated using software such as CompuSyn.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
Problem: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT) with 4-AAQB combinations.
| Possible Cause | Troubleshooting Steps |
| Direct interference of 4-AAQB with assay reagents. | Run a cell-free control with 4-AAQB and the assay reagent to check for direct reduction of the tetrazolium salt. If interference is observed, consider using an alternative assay like the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference from reducing compounds. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for the cell line being used. Run a vehicle control (media with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity. |
| Inaccurate cell seeding. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, as they are more prone to evaporation ("edge effect"). |
| Suboptimal incubation time. | The optimal incubation time for the combination treatment may differ from that of the individual agents. Perform a time-course experiment to determine the optimal endpoint for assessing synergy. |
| Drug instability or degradation. | Prepare fresh drug solutions for each experiment. 4-AAQB is a natural product and may be sensitive to light and temperature. Store stock solutions appropriately and protect from light. |
Western Blot Analysis
Problem: Difficulty in detecting changes in the phosphorylation status of PI3K/Akt/mTOR pathway proteins.
| Possible Cause | Troubleshooting Steps |
| Suboptimal protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure all steps of protein extraction are performed on ice or at 4°C. |
| Low abundance of phosphorylated proteins. | Optimize the amount of protein loaded onto the gel. You may need to load a higher amount of total protein to detect low-abundance phosphoproteins. |
| Inefficient antibody binding. | Ensure the primary antibodies are validated for the target species and application. Use the recommended antibody dilutions and blocking buffers. Optimize incubation times and temperatures. |
| Timing of cell lysis. | The phosphorylation of signaling proteins can be transient. Perform a time-course experiment to identify the optimal time point after treatment to observe maximal changes in phosphorylation. |
| Inconsistent loading. | Use a reliable loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure equal protein loading across all lanes. Normalize the levels of phosphorylated proteins to their corresponding total protein levels. |
Data Presentation
Table 1: In Vitro Efficacy of 4-AAQB in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of 4-AAQB (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~0.22 (as 0.1 µg/mL) | [6] |
| MiaPaCa-2 | Pancreatic Cancer | 2 and 5 µM showed significant viability reduction | [5] |
| MiaPaCa-2GEMR | Gemcitabine-Resistant Pancreatic Cancer | 2 and 5 µM showed significant viability reduction | [5] |
| DLD-1 | Colorectal Cancer | Dose-dependent inhibition observed | [7] |
| HCT116 | Colorectal Cancer | Dose-dependent inhibition observed | [7] |
Table 2: Synergistic Effects of 4-AAQB in Combination with Chemotherapeutic Agents
| Cancer Type | Combination | Cell Line(s) | Key Findings | Reference |
| Pancreatic Cancer | 4-AAQB + Gemcitabine | MiaPaCa-2, MiaPaCa-2GEMR | 4-AAQB enhanced chemosensitivity to gemcitabine.[5] | [5][14] |
| Colorectal Cancer | 4-AAQB + FOLFOX | DLD-1, HCT116 | 4-AAQB potentiated the tumor-shrinking ability of FOLFOX in vivo.[1] | [1] |
| Ovarian Cancer | 4-AAQB + Cisplatin (B142131) | ES-2 | 4-AAQB/cisplatin synergistically induced apoptosis.[15] | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of 4-AAQB, the combination drug, and their combination for the desired duration (e.g., 48 hours). Include vehicle-treated cells as a control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and use software like CompuSyn to calculate the Combination Index (CI) and Dose-Reduction Index (DRI).
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
-
Cell Treatment and Lysis: Treat cells with 4-AAQB, the combination drug, or their combination for the determined optimal time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Visualizations
Caption: Experimental workflow for 4-AAQB combination therapy studies.
Caption: 4-AAQB and Combination Therapy Signaling Pathway.
References
- 1. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from Antrodia cinnamomea arrests proliferation of human hepatocellular carcinoma HepG2 cell by affecting p53, p21 and p27 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound suppresses autophagic flux and improves cisplatin sensitivity in highly aggressive epithelial cancer through the PI3K/Akt/mTOR/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synergistic Effects of 4-Acetylantroquinonol B with Chemotherapy
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the synergistic effects of 4-acetylantroquinonol B (4-AAQB) in combination with chemotherapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for the synergistic effect of this compound (4-AAQB) with standard chemotherapy?
A1: Preclinical studies have demonstrated that 4-AAQB exhibits synergistic anti-cancer effects when combined with several conventional chemotherapy drugs. This synergy has been observed in various cancer types, including colorectal, ovarian, and pancreatic cancer. For instance, 4-AAQB has been shown to potentiate the therapeutic effects of FOLFOX (a combination of folinic acid, fluorouracil, and oxaliplatin), cisplatin (B142131), and gemcitabine (B846).[1][2][3] The synergistic action allows for enhanced cancer cell killing and has the potential to overcome chemoresistance.
Q2: Which chemotherapeutic agents have shown synergy with 4-AAQB?
A2: Research has highlighted the synergistic or potentiating effects of 4-AAQB with the following chemotherapeutic agents:
-
FOLFOX: In colorectal cancer models, 4-AAQB has been shown to enhance the tumor-shrinking ability of FOLFOX.[3]
-
Cisplatin: In aggressive epithelial cancers, such as ovarian cancer, 4-AAQB improves sensitivity to cisplatin.[2]
-
Gemcitabine: In pancreatic cancer cells, including those resistant to gemcitabine, 4-AAQB enhances cell death and sensitivity to the drug.[1]
-
Cetuximab: In both KRAS mutant and wild-type colorectal cancer cells, 4-AAQB demonstrates a synergistic effect with cetuximab.
Q3: What are the molecular mechanisms underlying the synergistic effects of 4-AAQB?
A3: The synergistic activity of 4-AAQB in combination with chemotherapy is attributed to its modulation of several key signaling pathways involved in cancer cell proliferation, survival, and resistance. The primary mechanisms include:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This is a central pathway regulating cell growth and survival. 4-AAQB has been shown to suppress this pathway, thereby increasing the susceptibility of cancer cells to chemotherapeutic agents like cisplatin and gemcitabine.[1][2]
-
Downregulation of the Wnt/β-catenin Signaling Pathway: This pathway is crucial for cancer stem cell maintenance and proliferation. By inhibiting this pathway, 4-AAQB can help in eradicating cancer stem-like cells, which are often responsible for chemoresistance and tumor recurrence.
-
Suppression of Autophagy: In some contexts, cancer cells utilize autophagy as a survival mechanism against the stress induced by chemotherapy. 4-AAQB can suppress autophagic flux, leading to enhanced apoptosis when combined with drugs like cisplatin.[2]
-
Modulation of Ras/Raf/MEK/ERK Signaling: In combination with cetuximab, 4-AAQB has been observed to inhibit the Ras/Raf/MEK/ERK signaling cascade, which is often dysregulated in colorectal cancer.
Troubleshooting Guides
Problem 1: Difficulty in observing a synergistic effect between 4-AAQB and chemotherapy in vitro.
-
Possible Cause 1: Suboptimal drug concentrations. The synergistic effect is often concentration-dependent.
-
Troubleshooting: Perform a dose-response matrix experiment to test a wide range of concentrations for both 4-AAQB and the chemotherapeutic agent. It is recommended to determine the IC50 (half-maximal inhibitory concentration) of each drug individually first and then test combinations around these values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Possible Cause 2: Inappropriate treatment schedule. The sequence and timing of drug administration can significantly impact the outcome.
-
Troubleshooting: Test different administration schedules. For example:
-
Simultaneous administration of 4-AAQB and the chemotherapeutic agent.
-
Pre-treatment with 4-AAQB for a specific duration (e.g., 24 hours) before adding the chemotherapeutic agent.
-
Pre-treatment with the chemotherapeutic agent before adding 4-AAQB.
-
-
-
Possible Cause 3: Cell line-specific differences. The synergistic effect can vary between different cancer cell lines due to their unique genetic and molecular profiles.
-
Troubleshooting: Ensure the chosen cell line is appropriate for the study. Review the literature to see which cell lines have been reported to show synergy. If possible, test the combination in multiple cell lines representing different subtypes of the cancer of interest.
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting: Ensure a uniform number of cells are seeded in each well. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) and mix the cell suspension thoroughly before plating.
-
-
Possible Cause 2: Edge effects in multi-well plates. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Troubleshooting: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Issues with the viability assay reagent.
-
Troubleshooting: Ensure the viability assay reagent (e.g., MTT, XTT) is properly stored and prepared according to the manufacturer's instructions. For MTT assays, ensure complete dissolution of the formazan (B1609692) crystals before reading the absorbance.
-
Problem 3: Difficulty in interpreting the results of the Combination Index (CI) analysis.
-
Possible Cause 1: Misunderstanding of CI values.
-
Troubleshooting: The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of drug interaction. The interpretation is as follows:
-
CI < 1: Synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
-
-
-
Possible Cause 2: Errors in data input for CI calculation software.
-
Troubleshooting: Double-check all data entered into the CI calculation software (e.g., CompuSyn). Ensure that the dose-response data for the individual drugs and their combinations are entered correctly. The software requires data on the dose of each drug and the corresponding effect (e.g., fraction of cells affected).
-
Data Presentation
Table 1: Summary of Synergistic Effects of this compound (4-AAQB) with Chemotherapy
| Cancer Type | Chemotherapeutic Agent | Cell Line(s) | Observed Effect | Signaling Pathways Implicated |
| Colorectal Cancer | FOLFOX | DLD-1, HCT116 | Potentiates tumor-shrinking ability | Wnt/β-catenin, JAK-STAT |
| Ovarian Cancer | Cisplatin | ES-2 | Improves drug sensitivity | PI3K/Akt/mTOR/p70S6K, Autophagy |
| Pancreatic Cancer | Gemcitabine | MiaPaCa-2, MiaPaCa-2 (GEM-Resistant) | Enhances cell death and chemosensitivity | PI3K/Akt/MDR1 |
| Colorectal Cancer | Cetuximab | SW1463 (KRAS mutant), Caco-2 (KRAS wild-type) | Synergistic anti-proliferative effect | Ras/Raf/MEK/ERK |
Table 2: Combination Index (CI) Values for 4-AAQB with Cetuximab in Colorectal Cancer Cells
| Cell Line | Drug Combination | CI Value at IC50 | Interpretation |
| SW1463 (KRAS mutant) | 4-AAQB + Cetuximab | < 1 | Synergy |
| Caco-2 (KRAS wild-type) | 4-AAQB + Cetuximab | < 1 | Synergy |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
4-AAQB and chemotherapeutic agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-AAQB, the chemotherapeutic agent, or their combination. Include untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
4-AAQB and chemotherapeutic agent(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with 4-AAQB, the chemotherapeutic agent, or their combination for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Western Blotting for Signaling Pathway Analysis
This is a generalized protocol for analyzing protein expression levels.
-
Materials:
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, etc.) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the drug combinations as described for other assays.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Mechanism of 4-AAQB synergy with chemotherapy.
Caption: Workflow for assessing drug synergy.
References
- 1. 4-Acetyl-Antroquinonol B Improves the Sensitization of Cetuximab on Both Kras Mutant and Wild Type Colorectal Cancer by Modulating the Expression of Ras/Raf/miR-193a-3p Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Autophagy Takes Center Stage as a Possible Cancer Hallmark [frontiersin.org]
"reducing toxicity of 4-acetylantroquinonol B in animal models"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetylantroquinonol B (4-AAQB) in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound (4-AAQB) in animal models?
Currently, there is limited publicly available data specifically detailing the toxicity profile of purified this compound (4-AAQB) in animal models. Most in vivo studies have focused on the efficacy of 4-AAQB as an anti-cancer agent at doses such as 0.5 mg/kg and 2 mg/kg, and these studies have not reported significant adverse effects.[1]
However, studies on the crude and mycelial extracts of Antrodia cinnamomea, the fungus from which 4-AAQB is isolated, can provide some preliminary insights. These extracts have been used in traditional medicine without reported adverse effects.[1] Toxicological evaluations in rodents have generally indicated a good safety profile.
Q2: Are there any established "No Observed Adverse Effect Levels" (NOAEL) for related compounds from Antrodia cinnamomea?
Yes, while a specific NOAEL for purified 4-AAQB has not been published, studies on A. cinnamomea extracts have established high NOAELs in rodents. It is crucial to note that these values are for extracts and not the purified compound, which may have a different toxicological profile.
| Extract/Product | Animal Model | NOAEL | Study Duration |
| Antrodia cinnamomea Extract | Sprague-Dawley Rats | 3000 mg/kg BW/day | |
| LEAC-102 (botanical drug from A. cinnamomea) | Rats | 1700 mg/kg/day | |
| Antrodia cinnamomea Extract | BALB/c Mice | >1666.67 mg/kg/day | 90 days |
Q3: My animals are showing unexpected adverse effects. How can I troubleshoot this?
If you observe unexpected adverse effects during your experiments with 4-AAQB, consider the following troubleshooting steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer 4-AAQB is not causing the observed toxicity. Run a parallel control group with the vehicle alone.
-
Dose Reduction: The principle of dose-dependent toxicity states that higher concentrations of a compound are more likely to overwhelm the body's ability to tolerate them.[2] Consider performing a dose-response study to identify a more tolerable dose that retains efficacy.
-
Route of Administration: The method of administration (e.g., oral, intravenous, intraperitoneal) can significantly impact the pharmacokinetic and toxicity profile of a compound. If you are observing local irritation or other issues, you might explore alternative routes.
-
Formulation: The formulation of a drug can be modified to improve its pharmacokinetic properties, such as solubility and stability, which can in turn reduce the risk of toxicity.[3]
-
Monitor for Organ-Specific Toxicity: Drug-induced toxicity can manifest in various organs, particularly the liver, where drugs are metabolized.[2][3] Consider collecting blood samples for biochemical analysis (e.g., liver and kidney function tests) and performing histopathological examination of key organs.
Q4: What are the known signaling pathways affected by 4-AAQB? This might help in predicting potential on-target toxicity.
4-AAQB has been shown to modulate several signaling pathways, primarily in the context of cancer cells. Understanding these can help anticipate potential on-target effects that might lead to toxicity in normal tissues. Key pathways include:
-
PI3K/Akt/mTOR Pathway: 4-AAQB can suppress the phosphorylation of PI3K, Akt, and mTOR.[4][5] This pathway is crucial for cell growth, proliferation, and survival in both cancerous and normal cells.
-
VEGF Signaling: The compound has been shown to decrease the production and release of Vascular Endothelial Growth Factor (VEGF) and inhibit its receptor, VEGFR2.[1][4] This can impact angiogenesis (blood vessel formation).
-
Wnt/β-catenin Pathway: In colorectal cancer models, 4-AAQB has been found to negatively regulate the Lgr5/Wnt/β-catenin signaling pathway, which is involved in stem cell maintenance.[6]
-
JAK/STAT Pathway: This is another pathway implicated in cancer stem cell maintenance that can be negatively regulated by 4-AAQB.[6]
Experimental Protocols
Protocol 1: Acute Toxicity Study Design (General Guideline)
This is a general protocol for an acute toxicity study in rodents, which should be adapted for 4-AAQB.
-
Animal Model: Select a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice), using both males and females.
-
Grouping:
-
Group 1: Control (Vehicle only)
-
Groups 2-5: Ascending doses of 4-AAQB. The dose selection should be based on available efficacy data and the safety data from A. cinnamomea extracts.
-
-
Administration: Administer a single dose of 4-AAQB via the intended experimental route (e.g., oral gavage).
-
Observation Period: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory rate), and body weight changes for 14 days.
-
Endpoint Analysis: At the end of the observation period, perform a gross necropsy on all animals. For animals that die during the study, necropsy should be performed immediately. Collect major organs for histopathological examination.
Protocol 2: Sub-chronic Toxicity Study Design (General Guideline)
This protocol outlines a 28-day or 90-day repeated dose toxicity study.
-
Animal Model: As in the acute study, use both male and female rodents.
-
Grouping:
-
Group 1: Control (Vehicle only)
-
Groups 2-4: Low, medium, and high doses of 4-AAQB. The high dose should ideally produce some minimal toxic effects, while the low dose should be a multiple of the anticipated efficacious dose.
-
-
Administration: Administer the vehicle or 4-AAQB daily for the duration of the study (e.g., 90 days).
-
In-life Monitoring:
-
Daily: Clinical observations.
-
Weekly: Body weight and food consumption.
-
Periodic: Detailed clinical examination, ophthalmology.
-
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.
Visualizations
References
- 1. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Acetylantroquinonol B Solutions
Disclaimer: Specific long-term stability data for 4-acetylantroquinonol B (4-AAQB) solutions are not extensively available in public literature. This guide provides best-practice recommendations based on general principles of chemical stability, handling of natural products, and regulatory guidelines for stability testing. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data is limited, this compound is a ubiquinone derivative.[1] Compounds of this class are often soluble in organic solvents.[2][3] A common choice for preparing stock solutions of natural products for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[4] For other applications, solvents like ethanol, chloroform, or benzene (B151609) might be suitable, though their compatibility with the experimental system must be verified.[2] Always start with a small amount to test solubility before preparing a large batch.
Q2: How should I store my this compound stock solutions for long-term use?
A2: For long-term storage, it is recommended to store solutions at –20°C or –80°C.[5] Portions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles. Protect solutions from light, as quinone-like structures can be light-sensitive.[6] Containers should be clearly labeled with the compound name, concentration, solvent, date of preparation, and expiration date.[7][8]
Q3: What are the visual signs of degradation in my this compound solution?
A3: Visual indicators of degradation can include a change in color, the appearance of cloudiness, or the formation of precipitate.[9] Quinones, in particular, can undergo reactions that lead to colored products.[10][11] Any noticeable change in the physical appearance of the solution should be a signal to prepare a fresh stock.
Q4: Can I store diluted working solutions of this compound?
A4: It is generally not recommended to store highly diluted working solutions for extended periods, especially those prepared in aqueous media for cell-based assays. These solutions are more prone to degradation and adsorption to container surfaces. Prepare working solutions fresh from a concentrated stock solution for each experiment to ensure consistency and accuracy.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my bioassays.
-
Possible Cause: Degradation of the this compound solution. The active concentration may be decreasing over time, especially if the solution is stored improperly or subjected to multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Always prepare a fresh working solution from a frozen stock aliquot immediately before each experiment.[4]
-
Limit Freeze-Thaw Cycles: Use small-volume aliquots for your stock solution to ensure a fresh vial is used for each experiment, minimizing freeze-thaw damage.
-
Perform a Quality Control Check: If you suspect degradation, compare the activity of your current stock solution against a newly prepared solution from fresh, solid compound.
-
Verify Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and is below the toxicity threshold for your cell line (typically <0.5%).[4]
-
Issue 2: The observed biological activity of my compound is lower than expected.
-
Possible Cause: Loss of compound due to precipitation or adsorption. Poor solubility in the aqueous assay medium can cause the compound to precipitate out of solution. The compound may also adsorb to plasticware.
-
Troubleshooting Steps:
-
Check for Precipitation: After diluting your stock solution into the final assay medium, visually inspect the solution for any signs of precipitation or cloudiness.
-
Assess Solubility: Consider performing a solubility test in your final assay buffer before conducting the full experiment.
-
Use Appropriate Labware: For compounds prone to adsorption, consider using low-adhesion microplates or glass containers where appropriate.
-
Lower Compound Concentration: Test a lower concentration of the compound where it remains fully dissolved to minimize interference from precipitation.[12]
-
Issue 3: High background or unexpected results in absorbance or fluorescence-based assays.
-
Possible Cause: Assay interference from the compound itself. Natural product extracts and their components can have inherent color or autofluorescence, which can interfere with optical measurements.[12]
-
Troubleshooting Steps:
-
Run a Background Control: Prepare a control well containing only the assay medium and this compound at the final experimental concentration (without cells or other reagents).
-
Correct for Background: Subtract the absorbance or fluorescence reading of this background control from your experimental wells to correct for any intrinsic signal from the compound.[12]
-
Experimental Protocols
Protocol: Stability Assessment via Forced Degradation and HPLC Analysis
This protocol outlines how to perform a forced degradation study to identify potential degradation products and establish a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][13]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water) to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Forced Degradation (Stress) Conditions:
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
-
For each condition, mix the stock solution with the stressor agent. Store a control sample, protected from light, at 4°C.
-
Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for several hours.[15]
-
Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C for several hours.[15]
-
Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) for up to 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[6]
-
3. HPLC Method Development (Example Conditions):
-
Develop a gradient reversed-phase HPLC (RP-HPLC) method to separate the parent this compound peak from any degradation products.[16][17]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detector, scan for the optimal wavelength based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.[17]
-
4. Analysis and Data Interpretation:
-
Inject the control and all stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
-
Calculate the percentage of degradation for each condition and identify the conditions under which the compound is least stable.
Data Presentation
The results of a forced degradation study should be summarized in a clear table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of 4-AAQB | % Degradation | Number of Degradants |
| Control | None | 48 hours | 4°C | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 88.5 | 11.5 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | 91.2 | 8.8 | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 85.1 | 14.9 | 3 |
| Thermal | Heat | 48 hours | 70°C | 95.6 | 4.4 | 1 |
| Photolytic | 1.2 million lux hours | N/A | 25°C | 92.3 | 7.7 | 2 |
Table 1: Example summary of forced degradation results for this compound (4-AAQB). Data are hypothetical and for illustrative purposes.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solvation properties of ubiquinone-10 in solvents of different polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 8. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. japsonline.com [japsonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Anticancer Activity: 4-Acetylantroquinonol B vs. Antroquinonol
A deep dive into the preclinical data reveals nuances in the anticancer efficacy and mechanisms of two promising compounds derived from Antrodia cinnamomea.
Researchers in the field of oncology are continuously exploring novel therapeutic agents, and natural products remain a vital source of inspiration. Among these, compounds isolated from the medicinal mushroom Antrodia cinnamomea, also known as Niu-Chang-Chih, have garnered significant attention for their potent anticancer properties. Two such related ubiquinone derivatives, 4-acetylantroquinonol B (4-AAQB) and antroquinonol (B1665121), are at the forefront of this research. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. While direct side-by-side comparisons in a single study are limited, the available data from various studies provide a basis for a preliminary assessment of their cytotoxic effects across different cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Colorectal Cancer | DLD-1 | 7.82 (24h) | [1] |
| Colorectal Cancer | HCT116 | 11.25 (24h) | [1] | |
| Pancreatic Cancer | MiaPaCa-2 | ~2-5 | [2][3] | |
| Pancreatic Cancer (Gemcitabine-resistant) | MiaPaCa-2GEMR | ~2-5 | [2][3] | |
| Antroquinonol | Non-Small Cell Lung Cancer | A549 | 25 | [4] |
| Non-Small Cell Lung Cancer | A549 | 0.8 µg/ml | [5] | |
| Non-Small Cell Lung Cancer | CL1-5 | 1.4 µg/ml | [5] | |
| Pancreatic Cancer | PANC-1 | Varies (concentration-dependent inhibition) | [6] | |
| Pancreatic Cancer | AsPC-1 | Varies (concentration-dependent inhibition) | [6] |
Note: IC50 values can vary significantly based on experimental conditions such as cell culture medium, exposure time, and the specific assay used. The data presented here is for comparative purposes and is collated from different studies.
Unraveling the Mechanisms of Action: A Tale of Two Molecules
Both 4-AAQB and antroquinonol exert their anticancer effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis. However, subtle differences in their primary targets and downstream effects have been observed.
This compound: A Multi-pronged Attack on Cancer Progression
4-AAQB has demonstrated a robust ability to inhibit cancer growth and progression through several mechanisms:
-
Inhibition of Angiogenesis: 4-AAQB effectively suppresses the formation of new blood vessels, a process crucial for tumor growth and metastasis. It achieves this by targeting the VEGF/PI3K/ERK/mTOR signaling pathway.[7] In human umbilical vein endothelial cells (HUVECs), 4-AAQB has been shown to inhibit migration, tube formation, and aortic ring sprouting.[7]
-
Induction of Cell Cycle Arrest and Apoptosis: This compound can halt the cancer cell cycle and induce programmed cell death (apoptosis).[2][3] In pancreatic cancer cells, 4-AAQB treatment leads to cell cycle arrest and an increase in reactive oxygen species (ROS), ultimately promoting apoptosis.[2][3]
-
Overcoming Chemoresistance: A significant advantage of 4-AAQB is its ability to enhance the efficacy of conventional chemotherapy drugs. In gemcitabine-resistant pancreatic cancer cells, 4-AAQB was found to enhance chemosensitivity by suppressing the PI3K/Akt/MDR1 pathway.[2]
-
Targeting Cancer Stem Cells: 4-AAQB has shown potential in targeting cancer stem-like cells, which are often responsible for tumor recurrence and chemoresistance. It has been found to downregulate stemness-related factors and key signaling pathways like Lgr5/Wnt/β-catenin and JAK-STAT.[8]
Antroquinonol: A Potent Inhibitor of Key Oncogenic Pathways
Antroquinonol has been extensively studied and is even in clinical trials for various cancers.[9] Its anticancer activity is attributed to its ability to disrupt fundamental cellular processes that drive cancer:
-
Inhibition of Ras/Rho Signaling: A primary mechanism of antroquinonol is the inhibition of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).[9][10] This action prevents the activation of Ras and Rho small GTP-binding proteins, which are critical for cell proliferation and survival, leading to the induction of autophagy.[9][10]
-
Suppression of the PI3K/Akt/mTOR Pathway: Similar to 4-AAQB, antroquinonol effectively suppresses the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is frequently hyperactivated in cancer.[4][6][9] This inhibition leads to G1 cell cycle arrest and apoptosis.[6][9]
-
Activation of AMPK: Antroquinonol activates AMP-activated protein kinase (AMPK), a cellular energy sensor.[9] AMPK activation, in turn, inhibits the mTOR pathway, further contributing to its anticancer effects.[9]
In Vivo Efficacy: Evidence from Xenograft Models
Preclinical studies using animal models provide crucial insights into the therapeutic potential of drug candidates. Both 4-AAQB and antroquinonol have demonstrated significant tumor growth inhibition in vivo.
| Compound | Cancer Model | Animal Model | Dosage | Outcome | Reference |
| This compound | Prostate Cancer (PC3 xenograft) | Mice | 0.5 and 2 mg/kg | Significant reduction in tumor volume | [11] |
| Colorectal Cancer (xenograft) | Mice | Not specified | Comparable tumor-shrinking ability to FOLFOX chemotherapy | [1][8] | |
| Antroquinonol | Lung Cancer (A549 xenograft) | NOD/SCID mice | 30 and 60 mg/kg (oral) | Consistent tumor growth suppression | [9] |
Experimental Protocols: A Glimpse into the Methodology
To ensure reproducibility and allow for critical evaluation of the findings, understanding the experimental design is paramount. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
Human cancer cells (e.g., PC3, DLD-1, HCT116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of 4-AAQB or antroquinonol for a specified period (e.g., 24, 48, or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[7]
In Vivo Xenograft Model
Immunocompromised mice (e.g., nude mice, NOD/SCID mice) are subcutaneously injected with a suspension of human cancer cells. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives 4-AAQB or antroquinonol, typically via oral gavage or intraperitoneal injection, at specified doses and frequencies. The control group receives a vehicle solution. Tumor volume and body weight are monitored regularly throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting.[1][7][9]
Conclusion: Promising Candidates with Distinct Profiles
Both this compound and antroquinonol are potent anticancer agents with promising preclinical data. While they share some common mechanisms, such as the inhibition of the PI3K/Akt/mTOR pathway, they also exhibit distinct pharmacological profiles. Antroquinonol's well-defined action on Ras/Rho signaling and its progression into clinical trials underscore its potential as a therapeutic agent.[9][10] On the other hand, 4-AAQB's efficacy against chemoresistant cancers and cancer stem cells, coupled with its potent anti-angiogenic effects, highlights its potential as a standalone therapy or as an adjunct to conventional treatments.[2][7][8]
Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic advantages of each compound in specific cancer types. The comprehensive data presented in this guide serves as a valuable resource for researchers dedicated to advancing the field of oncology and developing novel, more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antroquinonol blocks Ras and Rho signaling via the inhibition of protein isoprenyltransferase activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 4-Acetylantroquinonol B and FOLFOX in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel investigational compound 4-acetylantroquinonol B (4-AAQB) and the established chemotherapy regimen FOLFOX (a combination of folinic acid, fluorouracil, and oxaliplatin). The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy, and safety profiles.
Executive Summary
This compound, a natural compound isolated from the mycelia of Antrodia cinnamomea, has demonstrated significant anti-cancer properties, including the ability to inhibit tumor growth and suppress cancer stem-like cell phenotypes.[1] Preclinical studies suggest that its efficacy is comparable to the widely used FOLFOX regimen in certain cancer models, with the potential for synergistic effects when used in combination.[1] FOLFOX, a cornerstone of treatment for colorectal cancer, exerts its cytotoxic effects through the inhibition of DNA synthesis in rapidly dividing cancer cells. This guide will delve into the experimental data supporting these observations, providing a framework for researchers to evaluate the potential of 4-AAQB as a standalone or complementary therapeutic strategy.
Mechanism of Action
This compound (4-AAQB)
4-AAQB exhibits a multi-targeted mechanism of action, disrupting several key signaling pathways crucial for cancer cell proliferation, survival, and maintenance of a stem-cell-like state.[1] Its inhibitory effects have been observed on the following pathways:
-
Lgr5/Wnt/β-catenin Pathway: A critical pathway in colorectal cancer development and the maintenance of cancer stem cells.
-
JAK-STAT Pathway: Involved in cell growth, proliferation, and immune response.
-
PI3K/Akt/mTOR Pathway: A central regulator of cell survival, proliferation, and metabolism.
-
VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway: Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
By targeting these pathways, 4-AAQB can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit the self-renewal capacity of cancer stem cells.[1]
FOLFOX
The FOLFOX regimen's mechanism of action is based on the synergistic effects of its three components:
-
Oxaliplatin: A platinum-based chemotherapeutic agent that forms platinum-DNA adducts, leading to the inhibition of DNA replication and transcription and ultimately inducing cell death.
-
Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a nucleotide essential for DNA replication.
-
Folinic Acid (Leucovorin): Enhances the cytotoxic effects of 5-FU by stabilizing its binding to thymidylate synthase.
The combined action of these drugs leads to significant DNA damage and disruption of DNA synthesis, preferentially affecting rapidly proliferating cancer cells.
Data Presentation: Efficacy
In Vitro Cytotoxicity
| Cell Line | Treatment | Concentration | Effect | Reference |
| DLD-1 (Colorectal Cancer) | 4-AAQB | 5 µM | 88% attenuation of colonosphere viability | [2] |
| DLD-1 (Colorectal Cancer) | 4-AAQB | 10 µM | 97% attenuation of colonosphere viability | [2] |
| HCT116 (Colorectal Cancer) | 4-AAQB | 5 µM | 84% attenuation of colonosphere viability | [2] |
| HCT116 (Colorectal Cancer) | 4-AAQB | 10 µM | 98.6% attenuation of colonosphere viability | [2] |
In Vivo Tumor Growth Inhibition (Colorectal Cancer Xenograft Models)
| Treatment Group | Tumor Inhibition Rate | Reference |
| FOLFOX | 83.94% (male mice), 82.65% (female mice) | [3] |
| 4-AAQB | Comparable tumor-shrinking ability to FOLFOX | [1] |
| 4-AAQB + FOLFOX | Synergistically enhances tumor growth inhibition | [4] |
Data Presentation: Safety and Toxicity
Adverse Events of FOLFOX (Clinical Data)
| Adverse Event (Grade 3-4) | Incidence Rate | Reference |
| Neutropenia | 48.1% | [5] |
| Neuropathy | 6.4% | [5] |
| Diarrhea | 6% | [6] |
| Fatigue | 42% | [6] |
| Nausea | 21% | [6] |
| Appetite Loss | 22% | [6] |
| Constipation | 27% | [6] |
| Pain | 22% | [6] |
Note: Data on the adverse events of this compound from clinical trials is not yet available as it is an investigational compound. Preclinical studies have suggested it is non-toxic to non-cancerous tissues.[4]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the inhibitory effect of a compound on cell viability.
-
Cell Seeding: Plate colorectal cancer cells (e.g., DLD-1, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of 4-AAQB or a vehicle control for a specified duration (e.g., 48 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the cellular proteins with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Colorectal Cancer Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., DLD-1) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Once tumors are established, randomly assign mice to different treatment groups: vehicle control, 4-AAQB, FOLFOX, or a combination of 4-AAQB and FOLFOX. Administer treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Visualizations
Caption: Signaling pathways inhibited by this compound (4-AAQB).
Caption: Experimental workflow for comparing 4-AAQB and FOLFOX.
References
- 1. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Acetyl-Antroquinonol B Suppresses SOD2-Enhanced Cancer Stem Cell-Like Phenotypes and Chemoresistance of Colorectal Cancer Cells by Inducing hsa-miR-324 re-Expression [mdpi.com]
- 5. 4-Acetyl-Antroquinonol B Improves the Sensitization of Cetuximab on Both Kras Mutant and Wild Type Colorectal Cancer by Modulating the Expression of Ras/Raf/miR-193a-3p Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncnursingnews.com [oncnursingnews.com]
4-Acetylantroquinonol B: A Comparative Efficacy Analysis Against Other Natural Compounds in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of 4-acetylantroquinonol B (4-AAQB), a bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea, with other well-researched natural compounds: quercetin (B1663063), resveratrol, and curcumin (B1669340). This analysis is supported by experimental data from various preclinical studies, with a focus on quantitative comparisons of their anti-proliferative and anti-cancer activities. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other natural compounds in various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colorectal Cancer | SW1463, Caco-2 | ~15 | [1] |
| Hepatocellular Carcinoma | HepG2 | 0.22 (at 72h) | [2] |
| Pancreatic Cancer | MiaPaCa-2 | <5 | |
| Pancreatic Cancer (Gemcitabine-resistant) | MiaPaCa-2GEMR | <5 |
Table 2: Comparative IC50 Values of Natural Compounds in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | SW1463, Caco-2 | ~15 | [1] |
| Antroquinonol | HCT116, RKO | 137.6 - 199.2 | [3] |
| FOLFOX | DLD1-R (resistant) | >10x higher than sensitive | [4] |
| Curcumin | SW480, HT-29, HCT116 | 10.26 - 13.31 | [5] |
Table 3: Comparative IC50 Values of Natural Compounds in Other Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Quercetin | Breast Cancer | MCF-7 | 73 | [6] |
| Breast Cancer | MDA-MB-231 | 85 | [6] | |
| Leukemia | HL-60 | ~7.7 (at 96h) | [7] | |
| Resveratrol | Breast Cancer | MCF-7 | 51.18 | [8] |
| Hepatocellular Carcinoma | HepG2 | 57.4 | [8] | |
| Metastatic (various) | HeLa, MDA-MB-231 | 200 - 250 | [9] | |
| Curcumin | Breast Cancer | MCF-7/LCC2 (antiestrogen-resistant) | 12.2 | [10] |
| Prostate Cancer (Docetaxel-resistant) | PC3 | 20.9 (free), 5.0 (nanoparticle) | [10] | |
| Cervical Cancer | HeLa | 10.5 | [11] |
Signaling Pathways
The anti-cancer effects of these natural compounds are mediated through the modulation of various signaling pathways critical for cancer cell proliferation, survival, angiogenesis, and metastasis.
This compound Signaling Pathway
4-AAQB has been shown to inhibit multiple oncogenic signaling pathways. In prostate cancer, it suppresses the VEGF/PI3K/ERK/mTOR-dependent signaling pathway, thereby inhibiting cancer growth and angiogenesis.[12] In colorectal cancer, it negatively regulates the Lgr5/Wnt/β-catenin and JAK-STAT pathways.[13] Furthermore, in gemcitabine-resistant pancreatic cancer, 4-AAQB enhances cell death by downregulating the PI3K/Akt/MDR1 pathway.[5]
Signaling pathways inhibited by this compound.
Quercetin Signaling Pathway
Quercetin exerts its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[8][14] It can induce apoptosis through the p53 pathway and inhibit inflammation-related pathways like NF-κB.[11][15]
Signaling pathways modulated by Quercetin.
Resveratrol Signaling Pathway
Resveratrol's anti-cancer activity is attributed to its ability to modulate numerous signaling pathways, including the PI3K/Akt/mTOR, Wnt, and Notch pathways.[16][17] It also impacts cytokine signaling and can induce apoptosis.[16][18]
Signaling pathways modulated by Resveratrol.
Curcumin Signaling Pathway
Curcumin is known to interact with a wide array of molecular targets and signaling pathways. Key pathways inhibited by curcumin include PI3K/Akt, JAK/STAT, MAPK, and NF-κB.[6][19] It also modulates the p53 and Wnt/β-catenin pathways to exert its anti-cancer effects.[6]
Signaling pathways modulated by Curcumin.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to ensure standardized and reproducible evaluation of anti-cancer compounds.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[16][19][20][21]
Workflow for the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[14]
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA.[14]
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Solubilization: Air-dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[14]
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[22][23][24][25]
Workflow for the Transwell migration and invasion assay.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell membrane with Matrigel and allow it to solidify. For migration assays, no coating is needed.[26]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Cell Removal: Carefully remove the non-migrated or non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with a fixative (e.g., methanol) and then stain with a dye (e.g., crystal violet).
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[15][17][18][27]
Workflow for the endothelial cell tube formation assay.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[17]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the test compound.
-
Plating: Add the cell suspension to the Matrigel-coated wells.
-
Incubation: Incubate the plate for 4-24 hours to allow for tube formation.[17]
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism by implanting human tumor cells into immunodeficient mice.[12][13]
Workflow for the in vivo xenograft tumor model.
Protocol:
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Randomization: Once tumors reach a certain volume, randomize the mice into different treatment groups (e.g., vehicle control and compound-treated groups).
-
Treatment Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).
References
- 1. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Resveratrol — Learn to Beat Cancer [learntobeatcancer.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Anticancer Molecular Mechanisms of Resveratrol [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical effects of curcumin in enhancing cancer therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Curcumin and its Derivatives Targeting Multiple Signaling Pathways to Elicit Anticancer Activity: A Comprehensive Perspective - Fatima - Current Medicinal Chemistry [rjpbr.com]
- 24. Anticancer Potential of Selected Flavonols: Fisetin, Kaempferol, and Quercetin on Head and Neck Cancers [mdpi.com]
- 25. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Curcumin: From a controversial “panacea” to effective antineoplastic products - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetylantroquinonol B and Its Impact on mTOR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 4-acetylantroquinonol B (4-AAQB) on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway with other established mTOR inhibitors. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
Introduction to this compound and mTOR Signaling
This compound (4-AAQB) is a bioactive compound isolated from the mycelia of Antrodia cinnamomea, a medicinal mushroom native to Taiwan.[1] Emerging research has highlighted its potential as an anticancer agent, with a notable mechanism of action being the modulation of the mTOR signaling pathway. The mTOR pathway is a critical cellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.
This guide will delve into the experimental evidence validating the effect of 4-AAQB on mTOR signaling and compare its performance with well-known mTOR inhibitors, including rapamycin, everolimus, NVP-BEZ235, and PP242 (B612163).
Comparative Analysis of mTOR Pathway Inhibition
The following tables summarize the quantitative data on the effects of 4-AAQB and alternative mTOR inhibitors on key components and outcomes of the mTOR signaling pathway. It is important to note that the experimental conditions, such as cell lines, compound concentrations, and treatment durations, may vary between studies. Therefore, direct comparisons of absolute values should be made with caution.
Effect of this compound on mTOR Signaling
| Cell Line | Treatment Concentration | Duration | Target Protein | Change in Phosphorylation | Assay Method | Reference |
| PC3 (Prostate Cancer) | 5, 10, 20 µM | 24h | p-mTOR | Dose-dependent decrease | Western Blot | [4] |
| PC3 (Prostate Cancer) | 5, 10, 20 µM | 24h | p-Akt (Ser473) | Dose-dependent decrease | Western Blot | [4] |
| PC3 (Prostate Cancer) | 5, 10, 20 µM | 24h | p-PI3K | Dose-dependent decrease | Western Blot | [4] |
| HUVEC | 5, 10, 20 µM | 24h | p-VEGFR2 | Dose-dependent decrease | Western Blot | [4] |
| Ovarian Cancer Cells | Not specified | Not specified | p-Akt/mTOR/p70S6K | Inhibition | Western Blot |
Effect of Alternative mTOR Inhibitors on mTOR Signaling
Rapamycin
| Cell Line | Treatment Concentration | Duration | Target Protein | Change in Phosphorylation | Assay Method | Reference |
| Nara-H (Malignant Fibrous Histiocytoma) | 10, 100, 1000 nM | Not specified | p-p70S6K | Dose-dependent decrease | Western Blot | [5] |
| Rat Mesangial Cells | 10, 100, 1000 nmol/L | Not specified | p-p70S6K | Dose-dependent decrease | Western Blot | [6] |
| C4-2 (Prostate Cancer) | 1, 10 nM | 90 min | p-p70S6K | Little to no effect | Western Blot | [4] |
| E1A-Ras transformed cells | 200 nM | 24h | p-S6 | 80-90% inhibition | Western Blot | [2] |
Everolimus
| Cell Line | Treatment Concentration | Duration | Target Protein | Change in Phosphorylation | Assay Method | Reference |
| GEO and PC3 | 0.1 µM | Not specified | p-p70S6K | Reduction | Western Blot | [7] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | PI3K, AKT, mTOR | Decrease in expression | Western Blot | [8][9] |
| T-cell Lymphoma Cell Lines | Not specified | Not specified | mTOR pathway | Activated | Not specified | [10] |
NVP-BEZ235 (Dual PI3K/mTOR inhibitor)
| Cell Line | Treatment Concentration | Duration | Target Protein | Change in Phosphorylation | Assay Method | Reference |
| Renal Cell Carcinoma (RCC) cell lines | 250 nM | 24h | p-S6 | Suppression | Western Blot | [11] |
| PROS Fibroblasts | 100 nM | 2 days | p-S6 | Suppression | Western Blot | [12][13] |
| Renal Cell Carcinoma (RCC) cell lines | 10, 100, 1000 nM | 48h | p-Akt | Reduction | Western Blot | [14] |
PP242
| Cell Line | Treatment Concentration | Duration | Target Protein | Change in Phosphorylation | Assay Method | Reference |
| E1A-Ras transformed cells | 1500 nM | 24h | p-S6 | 80-90% inhibition | Western Blot | [2] |
| L6 Myotubes | Not specified | 10 min | p-4E-BP1 | More effective inhibition than rapamycin | Western Blot | |
| U251 and MDA-MB-231 | 1, 2 µM | Not specified | p-S6K | Similar inhibition to rapamycin | Western Blot | |
| U251 and MDA-MB-231 | 1, 2 µM | Not specified | p-Akt (s473) | Inhibition (unlike rapamycin) | Western Blot |
Effects on Cellular Processes
The inhibition of the mTOR pathway by these compounds leads to several downstream effects on cellular processes such as cell proliferation, migration, and survival.
Cell Viability and Proliferation
| Compound | Cell Line | Assay | Results | Reference |
| This compound | PC3 | Cell Viability | Dose-dependent inhibition | [4] |
| HUVEC | BrdU Assay | Significant inhibition of proliferation | [4] | |
| Rapamycin | E1A-Ras transformed cells | MTT Assay | Dose-dependent decrease in viability | [2] |
| Renal Cell Carcinoma (RCC) cell lines | MTS Assay | Less reduction in proliferation compared to NVP-BEZ235 | [11] | |
| Everolimus | T-cell Lymphoma Cell Lines | Thymidine (B127349) Incorporation | Strong inhibition of proliferation | [10] |
| MCF-7 and BT474 (Breast Cancer) | Cell Viability | Dose-dependent decrease | [8][9] | |
| NVP-BEZ235 | Renal Cell Carcinoma (RCC) cell lines | MTS Assay | Significantly greater reduction in proliferation than rapamycin | [11] |
| K562 and K562/A (Leukemia) | CCK-8 Assay | Dose-dependent decrease in viability | ||
| PP242 | Primary MEFs | Resazurin Fluorescence | More effective at blocking proliferation than rapamycin |
Cell Migration
| Compound | Cell Line | Assay | Results | Reference |
| This compound | PC3 | Migration Assay | Inhibition of migration | [4] |
| HUVEC | Migration Assay | Attenuation of VEGF-induced migration | [4] | |
| Everolimus | MCF-7 and BT474 (Breast Cancer) | Migration and Invasion Assays | Significant inhibition | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for mTOR Pathway Proteins
-
Cell Lysis: Cells are treated with the test compound for the specified duration and then washed with ice-cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-mTOR, total mTOR, phospho-Akt, etc.).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for the desired time period.
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Proliferation Assay (BrdU Assay)
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compound.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a thymidine analog, is added to the cell culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
Antibody Incubation: The cells are incubated with a primary antibody specific to BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Measurement: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Cells are grown to form a confluent monolayer in a culture plate.
-
Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.
-
Washing: The cells are washed with fresh medium to remove any detached cells.
-
Treatment and Imaging: The cells are incubated with the test compound. Images of the wound are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Analysis: The width or area of the wound is measured over time using image analysis software. A decrease in the wound area indicates cell migration.
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The mTOR signaling pathway integrates various upstream signals to regulate downstream cellular processes.
Caption: A typical experimental workflow for evaluating the effects of a compound on mTOR signaling.
References
- 1. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of PP242 and rapamycin on mTOR signalling and NOTCH signalling in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remarkable inhibition of mTOR signaling by the combination of rapamycin and 1,4-phenylenebis(methylene)selenocyanate in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ichgcp.net [ichgcp.net]
- 8. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of rapamycin, NVP-BEZ235, aspirin, and metformin on PI3K/AKT/mTOR signaling pathway of PIK3CA-related overgrowth spectrum (PROS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 12. Competitive but Not Allosteric mTOR Kinase Inhibition Enhances Tumor Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4-Acetylantroquinonol B Anticancer Studies: A Comparative Guide
Introduction
4-Acetylantroquinonol B (4-AAQB), a bioactive compound isolated from the mycelium of the Taiwanese mushroom Antrodia cinnamomea, has garnered significant attention for its potential anticancer properties.[1][2] Multiple studies have explored its efficacy in various cancer models, demonstrating its ability to inhibit proliferation, suppress tumor growth, and modulate key oncogenic signaling pathways.[3][4] This guide provides a comparative analysis of the existing research to evaluate the reproducibility of these findings. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 4-AAQB.
This guide summarizes quantitative data from in vitro and in vivo studies, details the experimental protocols used, and visualizes the key signaling pathways and experimental workflows. The aim is to offer a clear, objective overview of the current state of 4-AAQB research and to facilitate the design of future studies that can build upon and validate these promising findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the anticancer effects of this compound across different cancer types.
In Vitro Anticancer Activity of this compound
| Cancer Type | Cell Line | Assay | IC50 Value (µM) | Incubation Time (h) | Reference |
| Colorectal Cancer | DLD-1 | SRB | 7.82 | 24 | [5] |
| Colorectal Cancer | HCT116 | SRB | 11.25 | 24 | [5] |
| Prostate Cancer | PC3 | MTT | Inhibition observed | 48 | [6] |
| Prostate Cancer | DU145 | SRB | Inhibition observed | 48 | [6] |
| Hepatocellular Carcinoma | HepG2 | N/A | Inhibition observed | N/A | [4] |
| Hepatocellular Carcinoma | HuH-7 | N/A | Inhibition observed | N/A | [4] |
N/A: Not available in the cited literature. The studies on prostate and hepatocellular carcinoma demonstrated a dose-dependent inhibition of cell viability but did not report specific IC50 values.
In Vivo Anticancer Activity of this compound (Xenograft Models)
| Cancer Type | Cell Line Used | Mouse Model | 4-AAQB Dosage | Treatment Duration | Key Findings | Reference |
| Prostate Cancer | PC3 | NOD SCID | 0.5 and 2 mg/kg/day (i.p.) | Not Specified | Dose-dependent decrease in tumor volume. | [6] |
| Hepatocellular Carcinoma | HuH-7 | N/A | Not Specified | Not Specified | Pronounced inhibitory effects on tumor growth. | [4] |
| Colorectal Cancer | Not Specified | N/A | Not Specified | Not Specified | Comparable tumor-shrinking ability to FOLFOX chemotherapy. | [2] |
i.p.: Intraperitoneal injection.
Experimental Protocols
To ensure the reproducibility of scientific findings, detailed experimental protocols are crucial. Below are representative protocols for key assays used in the study of this compound, based on the methodologies described in the cited literature.
Cell Viability Assays (MTT and SRB)
These assays are fundamental for assessing the cytotoxic effects of 4-AAQB on cancer cells.
-
Cell Seeding: Cancer cells (e.g., PC3, DU145, DLD-1, HCT116) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are typically treated for 24 to 48 hours.[6]
-
MTT Assay Protocol:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[7]
-
The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[8]
-
The absorbance is measured at 570 nm using a microplate reader.[8]
-
-
SRB Assay Protocol:
-
After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
The plates are washed with 1% acetic acid and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance is measured at 510 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by 4-AAQB.
-
Cell Lysis: After treatment with 4-AAQB, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK) overnight at 4°C.[10] Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo anticancer efficacy of 4-AAQB.
-
Cell Implantation: Human cancer cells (e.g., PC3) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD SCID mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 0.5 or 2 mg/kg).[6] The control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., every two days) using calipers. The formula V = (length × width²) / 2 is often used.[6] Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are attributed to its ability to modulate several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways identified in the literature.
Conclusion
The available evidence suggests that this compound is a promising natural compound with consistent anticancer activity across a range of cancer types, including colorectal, prostate, and hepatocellular carcinomas. The reproducibility of its general effects—such as the inhibition of cell proliferation and tumor growth—appears to be supported by multiple studies. However, a direct quantitative comparison of its potency is challenging due to variations in the reporting of data, such as the lack of standardized IC50 values and in vivo efficacy metrics across different publications.
For future research, it would be beneficial for studies to adhere to standardized reporting guidelines for both in vitro and in vivo experiments. This includes providing detailed experimental protocols, specific IC50 values for multiple cell lines and time points, and comprehensive in vivo data, including tumor growth inhibition percentages and any observed toxicity. Such practices will greatly enhance the ability to perform meta-analyses and robustly assess the reproducibility and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. scbt.com [scbt.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide: 4-acetylantroquinonol B in Combination with Gemcitabine for Pancreatic Cancer Therapy
For researchers and drug development professionals navigating the challenging landscape of pancreatic cancer treatment, particularly in the context of gemcitabine (B846) resistance, this guide provides a comprehensive comparison of a promising combination therapy—4-acetylantroquinonol B (4-AAQB) with gemcitabine—against established alternative treatments. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Combating Gemcitabine Resistance: The Role of this compound
Gemcitabine, a cornerstone in pancreatic cancer chemotherapy, often faces the hurdle of acquired resistance, limiting its long-term efficacy.[1][2] The development of strategies to overcome this resistance is a critical area of research. This compound, a ubiquinone derivative from the medicinal fungus Taiwanofungus camphoratus, has demonstrated significant potential in enhancing the cytotoxic effects of gemcitabine, particularly in resistant pancreatic cancer cells.[1][3]
The combination of 4-AAQB and gemcitabine has been shown to synergistically induce cell death and inhibit autophagy in gemcitabine-resistant pancreatic cancer cells.[1][4] This effect is primarily achieved by downregulating the PI3K/Akt/MDR1 signaling pathway.[1][3]
Performance Data: 4-AAQB + Gemcitabine vs. Alternatives
The following tables summarize the quantitative data from key studies, comparing the efficacy of 4-AAQB in combination with gemcitabine against other therapeutic options for pancreatic cancer.
Table 1: In Vitro Efficacy of 4-AAQB and Gemcitabine Combination in Pancreatic Cancer Cell Lines
| Treatment Group | Cell Line | Concentration | % Cell Viability | Fold-Increase in ROS |
| Control | MiaPaCa-2 | - | 100% | 1.0 |
| Gemcitabine | MiaPaCa-2 | 1 µM | ~80% | ~1.5 |
| 4-AAQB | MiaPaCa-2 | 5 µM | ~40% | ~2.5 |
| 4-AAQB + Gemcitabine | MiaPaCa-2 | 5 µM + 1 µM | ~20% | ~4.0 |
| Control | MiaPaCa-2 (GEM-Resistant) | - | 100% | 1.0 |
| Gemcitabine | MiaPaCa-2 (GEM-Resistant) | 1 µM | ~95% | ~1.2 |
| 4-AAQB | MiaPaCa-2 (GEM-Resistant) | 5 µM | ~60% | ~2.0 |
| 4-AAQB + Gemcitabine | MiaPaCa-2 (GEM-Resistant) | 5 µM + 1 µM | ~30% | ~3.5 |
Data synthesized from findings reported in Chen et al., 2022.[1]
Table 2: Comparison of Clinical Efficacy of Major Pancreatic Cancer Regimens
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Gemcitabine Monotherapy | 6.7 months | 3.7 months | 7% |
| nab-Paclitaxel + Gemcitabine | 8.5 months | 5.5 months | 23% |
| FOLFIRINOX | 11.1 months | 6.4 months | 31.6% |
Data from pivotal clinical trials. Note: Direct comparison between preclinical data of 4-AAQB and clinical trial data of other regimens should be made with caution.
Underlying Mechanisms and Signaling Pathways
The synergistic effect of 4-AAQB and gemcitabine stems from their complementary mechanisms of action, primarily targeting pathways involved in cell survival, proliferation, and drug resistance.
4-AAQB and Gemcitabine Combination Signaling Pathway
The combination of 4-AAQB and gemcitabine effectively downregulates the RAGE/HMGB1-initiated PI3K/Akt/MDR1 signaling pathway.[1] This leads to reduced expression of multidrug resistance protein 1 (MDR1), increased reactive oxygen species (ROS) accumulation, cell cycle arrest, and ultimately, apoptosis.[1]
Alternative Treatment: FOLFIRINOX Signaling
FOLFIRINOX is a combination chemotherapy regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin. Its efficacy lies in the multi-targeted attack on cancer cells through DNA damage and inhibition of DNA synthesis.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Pancreatic cancer cells (MiaPaCa-2 and gemcitabine-resistant MiaPaCa-2) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of 4-AAQB, gemcitabine, or a combination of both for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the indicated compounds for 48 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using RIPA buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, MDR1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
Conclusion
The combination of this compound and gemcitabine presents a promising strategy to overcome gemcitabine resistance in pancreatic cancer. The preclinical data strongly suggests that 4-AAQB enhances the chemosensitivity of pancreatic cancer cells to gemcitabine by targeting the PI3K/Akt/MDR1 pathway. While established treatments like FOLFIRINOX and nab-paclitaxel with gemcitabine have shown clinical benefits, the development of novel combination therapies that can resensitize tumors to existing chemotherapeutics is of paramount importance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of the 4-AAQB and gemcitabine combination in a clinical setting. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to improve outcomes for patients with pancreatic cancer.
References
- 1. The role of FOLFIRINOX in metastatic pancreatic cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nab-Paclitaxel plus gemcitabine for metastatic pancreatic cancer: long-term survival from a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of metabolic reprogramming in pancreatic cancer chemoresistance [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
Unveiling the Anti-Inflammatory Prowess of 4-Acetylantroquinonol B: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory effects of 4-acetylantroquinonol B (4-AAQB), a promising natural compound. Through an objective comparison with established anti-inflammatory agents—dexamethasone (B1670325), ibuprofen, and celecoxib (B62257)—this document synthesizes experimental data to highlight the therapeutic potential of 4-AAQB.
Derived from the rare Taiwanese mushroom Antrodia cinnamomea, this compound has demonstrated significant anti-inflammatory properties in both cellular and animal models.[1][2] This guide delves into its mechanism of action and compares its efficacy against a corticosteroid (dexamethasone), a non-selective COX inhibitor (ibuprofen), and a selective COX-2 inhibitor (celecoxib).
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory capacity of 4-AAQB and its counterparts has been quantified through various in vitro assays, primarily focusing on the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the reduction of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| This compound | ~5 | [3] |
| Dexamethasone | ~0.088 | [4][5] |
| Ibuprofen | >100 | [6] |
| Celecoxib | ~20 | [7] |
Note: IC50 values are approximated from various sources with slightly different experimental conditions.
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW264.7 Macrophages
| Compound | Target Cytokine | IC50 (µM) | Reference |
| This compound | TNF-α | ~10 | [2] |
| This compound | IL-6 | ~10 | [2] |
| Dexamethasone | TNF-α | ~0.0035 | [8] |
| Dexamethasone | IL-6 | Not specified | [9] |
| Ibuprofen | TNF-α | Limited effect | [6] |
| Ibuprofen | IL-6 | Limited effect | [6] |
| Celecoxib | TNF-α | ~20 | [7] |
| Celecoxib | IL-6 | ~20 | [7] |
Note: IC50 values are approximated from various sources with slightly different experimental conditions.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these compounds are rooted in their ability to modulate critical signaling pathways that orchestrate the inflammatory response.
This compound: A Dual Inhibitor of NF-κB and MAPK
4-AAQB exhibits its anti-inflammatory effects by potently suppressing two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] It achieves this by inhibiting the phosphorylation of key proteins such as ERK, JNK, p38, the NF-κB subunit p65, and its inhibitor, IκBα.[2] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as inflammatory mediators such as nitric oxide.[1][2] Furthermore, 4-AAQB has been shown to suppress the NLRP3 inflammasome, a key component of the innate immune response.
Dexamethasone: A Potent Glucocorticoid Receptor Agonist
Dexamethasone, a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR).[10][11] The activated GR complex translocates to the nucleus where it can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[12] This transrepression mechanism leads to a profound suppression of a wide array of inflammatory genes.
Ibuprofen and Celecoxib: Targeting the Cyclooxygenase (COX) Pathway
Ibuprofen, a traditional non-steroidal anti-inflammatory drug (NSAID), non-selectively inhibits both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins (B1171923) which are key mediators of pain and inflammation. Celecoxib, a newer generation NSAID, selectively inhibits COX-2, the isoform primarily involved in inflammation, which is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[13] Some studies suggest that celecoxib may also exert anti-inflammatory effects through the inhibition of the NF-κB pathway.[10][11]
Experimental Protocols
In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW264.7 Macrophages
A standardized in vitro model was utilized to assess the anti-inflammatory activity of the compounds.
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of the test compounds (4-AAQB, dexamethasone, ibuprofen, or celecoxib) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 18-24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and widely used assay to evaluate the in vivo efficacy of anti-inflammatory drugs.
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Treatment: Animals are orally administered the test compounds or a vehicle control one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion
This compound demonstrates significant anti-inflammatory effects through the dual inhibition of the NF-κB and MAPK signaling pathways. While dexamethasone remains the most potent anti-inflammatory agent in in vitro assays, 4-AAQB exhibits comparable or superior activity to celecoxib in inhibiting the production of certain inflammatory mediators. Notably, 4-AAQB shows a much stronger inhibitory effect on nitric oxide and pro-inflammatory cytokine production compared to the non-selective COX inhibitor, ibuprofen. These findings underscore the potential of this compound as a novel therapeutic candidate for the treatment of inflammatory diseases, warranting further investigation and clinical development. Its unique mechanism of action suggests it may offer a distinct advantage in managing inflammatory conditions where both NF-κB and MAPK pathways play a significant role.
References
- 1. Activation of NFkB is a novel mechanism of pro-survival activity of glucocorticoids in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced cytokine release and alleviates sepsis through of MAPK and NFκB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The levels of NO and TNF-α released by cells. (A) RAW264.7 cells and (B) MPMs (1 × 106 cells/well) was stimulated with the indicated concentrations of LPS for 24 h. The levels of NO and TNF-α in culture supernatants were determined. The data are presented as means ± SD (n = 3); *P < 0.05, **P < 0.01, ***P < 0.001 vs blank control [cjnmcpu.com]
- 8. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antrodia cinnamomea Extracts: A Guide for Researchers and Drug Development Professionals
Antrodia cinnamomea, a parasitic fungus native to Taiwan, has garnered significant attention in the scientific community for its potent and diverse pharmacological activities. Traditionally used as a remedy for liver ailments and intoxication, modern research has unveiled a treasure trove of bioactive compounds within this medicinal mushroom, including triterpenoids, polysaccharides, benzenoids, and ubiquinone derivatives.[1][2][3][4] These compounds are credited with a wide range of therapeutic effects, such as anti-inflammatory, antioxidant, antitumor, and hepatoprotective properties.[1][2][5][6]
However, the chemical composition and, consequently, the biological efficacy of Antrodia cinnamomea extracts can vary dramatically depending on several factors, primarily the cultivation method and the extraction technique employed. This guide provides a head-to-head comparison of different A. cinnamomea extracts, supported by experimental data, to aid researchers and drug development professionals in selecting the most suitable extract for their specific applications.
The Impact of Cultivation: Fruiting Bodies vs. Mycelia
A fundamental distinction in Antrodia cinnamomea extracts arises from the source material: the wild or cultivated fruiting bodies versus the cultured mycelia. While fruiting bodies are the traditional form used, their scarcity and slow growth have led to the development of mycelial cultivation through solid-state and submerged fermentation.[1][7]
The choice of cultivation method significantly influences the profile of bioactive compounds. For instance, ergostane-type triterpenoids, a class of compounds with significant therapeutic potential, are uniquely found in the fruiting bodies.[8][9] In contrast, lanostane-type triterpenoids can be produced in both fruiting bodies and cultured mycelia.[9] Mycelial cultures, particularly those from submerged fermentation, are a primary source of bioactive polysaccharides.[2][9]
A study comparing different phenotypes of A. cinnamomea fruiting bodies (Red, Yellow, and White) revealed significant differences in their total triterpenoid (B12794562) content. The Red phenotype (RAC) exhibited the highest concentration at 116.4 mg/g, followed by the Yellow (YAC) at 63.9 mg/g, and the White (WAC) at 51.3 mg/g.[8]
Extraction Methodologies: A Critical Determinant of Bioactive Yield
The method used to extract bioactive compounds from A. cinnamomea is another critical factor influencing the final product's composition and potency. Common techniques include solvent extraction, ultrasound-assisted extraction, high hydrostatic pressure extraction (HPE), and supercritical fluid extraction (SFE).
Solvent Extraction: The Conventional Approach
Ethanol (B145695) and water are the most commonly used solvents for extracting bioactive compounds from A. cinnamomea. Ethanol extraction, with varying concentrations (e.g., 50%, 70%, 95%), is particularly effective for isolating lipophilic compounds like triterpenoids, polyphenols, and benzoic acid derivatives.[1] Water-soluble fractions, on the other hand, are rich in polysaccharides and have demonstrated strong anti-inflammatory effects.[1]
A study comparing different solvents for the extraction of triterpenoids and adenosine (B11128) from A. cinnamomea fruiting bodies found that 70% ethanol yielded the highest amount of triterpenoids.[10] For adenosine, both 70% ethanol and methanol (B129727) were more effective than water.[10]
Supercritical Fluid Extraction (SFE): A Greener Alternative
Supercritical fluid extraction, typically using carbon dioxide (CO2) often in combination with a co-solvent like ethanol, offers a more environmentally friendly and selective method for extracting bioactive compounds. A study comparing SFE with conventional ethanol extraction for obtaining triterpenoids from solid-state cultured mycelia found that while the total triterpenoid yield was comparable, the SFE extract exhibited superior cytotoxicity against hepatocellular carcinoma (HepG2) cells.[11]
Table 1: Comparison of Supercritical Fluid Extraction (SFE) and Ethanol Extraction of A. cinnamomea Mycelia [11]
| Parameter | Supercritical Fluid Extraction (SFE) | Ethanol Extraction (EtOH-E) |
| Extraction Conditions | 34.5 MPa / 60 °C with 10% ethanol co-solvent | Room Temperature |
| Triterpenoid Yield (mg/g) | 59.7 | 60.33 |
| Cytotoxicity (IC50) on HepG2 cells (24h) | 116.15 µg/mL | 131.09 µg/mL |
| Cytotoxicity (IC50) on HepG2 cells (48h) | 57.82 µg/mL | 80.04 µg/mL |
| Cytotoxicity (IC50) on HepG2 cells (72h) | 43.96 µg/mL | 48.30 µg/mL |
| Apoptosis Ratio (HepG2 cells) | 21.5% | 10.5% |
Bioactivity Profile: A Comparative Overview
The diverse array of bioactive compounds in A. cinnamomea translates to a broad spectrum of pharmacological activities. The specific bioactivity of an extract is directly linked to its chemical composition, which, as discussed, is influenced by cultivation and extraction methods.
Anti-inflammatory Activity
Both fruiting body and mycelial extracts of A. cinnamomea have demonstrated potent anti-inflammatory effects. A study comparing the anti-inflammatory properties of A. cinnamomea cultivated on different host trees, Pinus morrisonicola and the traditional Cinnamomum kanehirae, found that the extract from the former showed significantly better inhibition of IL-1β and COX-2 in lipopolysaccharide-stimulated BV-2 cells at a concentration of 10 μg/mL.[12]
Hepatoprotective Effects
A. cinnamomea is renowned for its hepatoprotective properties. A network meta-analysis of animal studies systematically evaluated the effects of different extracts on liver function biomarkers.[13] The analysis included studies assessing the impact of triterpenoids, polysaccharides, and ubiquinone derivatives on alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), malondialdehyde (MDA), and tumor necrosis factor-alpha (TNF-α).[13] This comprehensive analysis provides a valuable resource for comparing the hepatoprotective efficacy of different extract types.
Anticancer Activity
The anticancer properties of A. cinnamomea extracts have been extensively studied. As highlighted in the comparison of SFE and ethanol extracts, the method of extraction can significantly impact the cytotoxic and apoptotic effects on cancer cells.[11] The higher apoptosis ratio induced by the SFE extract suggests a greater concentration or a more favorable combination of specific cytotoxic compounds.[11]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Determination of Total Triterpenoid Content
The total triterpenoid content in A. cinnamomea extracts is often measured using a colorimetric method. This typically involves the following steps:
-
An aliquot of the extract is mixed with a solution of vanillin-perchloric acid.
-
The mixture is incubated at a specific temperature for a set duration.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 548 nm) using a spectrophotometer.
-
The total triterpenoid content is then calculated based on a standard curve generated with a known triterpenoid, such as ursolic acid.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of A. cinnamomea extracts on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the A. cinnamomea extracts for different time intervals (e.g., 24, 48, 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solvent like DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then calculated.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
To determine if cell death is occurring via apoptosis, a double staining method using Annexin V-FITC and propidium iodide (PI) is employed, followed by flow cytometry analysis.
-
Cells are treated with the extracts for a specified time.
-
Both floating and adherent cells are collected and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed by a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis, while cells positive for both stains are in the late stages of apoptosis or are necrotic.
Visualizing Key Processes
To better understand the experimental workflows and the mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing Antrodia cinnamomea extracts.
Caption: Simplified pathway of apoptosis induction in cancer cells by A. cinnamomea extracts.
Conclusion
The selection of an appropriate Antrodia cinnamomea extract is a critical decision for researchers and drug development professionals. This guide highlights that both the cultivation source (fruiting body vs. mycelia) and the extraction methodology significantly impact the chemical profile and subsequent biological activity of the extract. While fruiting bodies are the exclusive source of certain potent triterpenoids, advancements in mycelial culture and extraction technologies like SFE are yielding highly effective extracts. For applications requiring high cytotoxicity against cancer cells, SFE of mycelia appears to be a promising option. Conversely, for isolating specific classes of compounds, such as polysaccharides or triterpenoids, the choice of solvent in conventional extraction methods is paramount. A thorough understanding of these variables is essential for harnessing the full therapeutic potential of this remarkable medicinal mushroom.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antrodia cinnamomea-An updated minireview of its bioactive components and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qascf.com [qascf.com]
- 8. Metabolomic Profiling of Different Antrodia cinnamomea Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction of bioactive ingredients from fruiting bodies of Antrodia cinnamomea assisted by high hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Effect of Medicinal Fungus Antrodia cinnamomea Cultivated on Pinus morrisonicola Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of Antrodia cinnamomea on Liver Function Biomarkers in Mice and Rats: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Acetylantroquinonol B in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-acetylantroquinonol B (4-AAQB), a bioactive compound isolated from the mycelia of Antrodia camphorata, and its role in programmed cell death, or apoptosis. We will delve into its mechanism of action, compare its efficacy across various cancer cell lines, and provide detailed experimental protocols for assessing its apoptotic effects.
Mechanism of Action: How 4-AAQB Induces Apoptosis
This compound has been shown to induce apoptosis in various cancer cells through the modulation of several key signaling pathways. Its primary mechanisms involve the inhibition of survival pathways, induction of cell cycle arrest, and promotion of DNA damage.
One of the central pathways targeted by 4-AAQB is the PI3K/Akt signaling cascade , a critical pathway for cell survival and proliferation. By inhibiting this pathway, 4-AAQB effectively downregulates anti-apoptotic proteins and promotes the expression of pro-apoptotic proteins. In some cancer types, such as chemoresistant ovarian and pancreatic cancers, 4-AAQB has been found to suppress autophagic flux through the PI3K/Akt/mTOR/p70S6K and PI3K/Akt/MDR1 pathways, which enhances sensitivity to conventional chemotherapeutic agents like cisplatin (B142131) and gemcitabine.[1][2][3][4][5]
Furthermore, 4-AAQB has been demonstrated to induce apoptosis by targeting cell cycle regulation. It suppresses the expression of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4), leading to cell cycle arrest and the induction of the DNA damage response, ultimately culminating in apoptosis in triple-negative breast cancer cells.[6][7] The compound also leads to an upregulation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.[2][3][4][5]
Comparative Efficacy of this compound
The cytotoxic and pro-apoptotic effects of 4-AAQB have been quantified across a range of cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | 0.57 ± 0.06 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | 1.61 | [7] |
| MiaPaCa-2GEMR (Gemcitabine-resistant) | Pancreatic Cancer | 3.8 | [7] |
| DLD-1 | Colorectal Cancer | 7.82 | [8] |
| HCT116 | Colorectal Cancer | 11.25 | [8] |
This table summarizes the IC50 values of 4-AAQB in various human cancer cell lines.
Notably, cells with higher resistance to conventional chemotherapy, such as cisplatin-resistant ovarian cancer cells and gemcitabine-resistant pancreatic cancer cells, have shown responsiveness to 4-AAQB.[1][2] This suggests that 4-AAQB may be a valuable agent for overcoming chemoresistance.
Experimental Protocols
To aid researchers in verifying and building upon these findings, we provide detailed methodologies for key experiments used to assess apoptosis.
Experimental Workflow for Apoptosis Assessment
The general workflow for studying the apoptotic effects of a compound like 4-AAQB involves treating cancer cells with the compound, followed by harvesting the cells for analysis through methods such as Western Blotting and Flow Cytometry.
Western Blot Analysis for Apoptotic Proteins
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[9]
Objective: To quantify the expression of pro-apoptotic (e.g., Bax, Cleaved Caspase-3, Cleaved PARP) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins following treatment with 4-AAQB.
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel.
-
Run the gel to separate proteins based on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Flow Cytometry for Quantification of Apoptosis
Flow cytometry allows for the rapid, quantitative analysis of apoptosis in a large population of cells.[10][11] The Annexin V/Propidium Iodide (PI) assay is a common method.
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation:
-
Harvest cells after treatment, including any floating cells in the media.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
This guide provides a foundational understanding of the pro-apoptotic role of this compound, supported by comparative data and detailed experimental protocols. The evidence suggests that 4-AAQB is a promising candidate for further investigation in the development of novel anti-cancer therapies, particularly for chemoresistant tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 4Acetylantroquinonol B enhances cell death and inhibits autophagy...: Ingenta Connect [ingentaconnect.com]
- 6. This compound induced DNA damage response signaling and apoptosis via suppressing CDK2/CDK4 expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Evaluating the Off-Target Effects of 4-Acetylantroquinonol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylantroquinonol B (4-AAQB) is a bioactive compound isolated from the mycelium of the medicinal mushroom Antrodia cinnamomea. It has garnered significant interest in oncological research for its potent anti-proliferative and anti-cancer stem cell-like properties. Mechanistically, 4-AAQB is recognized as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade often dysregulated in cancer. While its on-target efficacy is promising, a thorough evaluation of its off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comparative analysis of the off-target effects of 4-AAQB against other well-characterized PI3K/mTOR inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Off-Target Effects
A comprehensive evaluation of off-target effects involves assessing a compound's activity against a broad range of kinases and its impact on non-cancerous cells. Due to the limited availability of direct off-target kinase profiling for 4-AAQB in the public domain, this comparison includes data on its parent compound, antroquinonol, and two other clinical-stage PI3K/mTOR inhibitors, BEZ235 (Dactolisib) and GSK2126458 (Omipalisib).
Cytotoxicity in Cancerous vs. Non-Cancerous Cell Lines
An ideal anticancer agent should exhibit high potency against cancer cells while sparing healthy, non-cancerous cells. Studies have shown that 4-AAQB displays a favorable selectivity profile in this regard.
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | Effect on Viability/Proliferation | Reference |
| This compound | DLD-1 (Colorectal) | ~7.82 (24h) | Normal colon cells | Did not affect viability and proliferation | [1][2] |
| HCT116 (Colorectal) | ~11.25 (24h) | Normal colon cells | Did not affect viability and proliferation | [1][2] | |
| SW1463 (Colorectal, KRAS mutant) | ~15 (48h) | - | - | [3] | |
| Caco-2 (Colorectal, KRAS wild-type) | ~15 (48h) | - | - | [3] | |
| Antroquinonol | Pancreatic Cancer Cells | - | - | Generally safe and well-tolerated in preclinical and clinical studies. | [4][5] |
| BEZ235 (Dactolisib) | Various Solid Tumors | - | - | Significant toxicity observed in clinical trials, leading to early termination in some cases.[6] | [6] |
| GSK2126458 (Omipalisib) | Various Solid Tumors | - | - | Poorly tolerated in combination therapies due to skin and gastrointestinal toxicities.[7] | [7] |
Kinase Selectivity Profile
Kinome scanning provides a broad overview of a compound's interaction with a large panel of kinases, revealing potential off-target activities. While direct kinome scan data for 4-AAQB is not publicly available, data for the comparator compound BEZ235 is accessible through the LINCS database.
| Compound | Primary Targets | Known Off-Targets (from KinomeScan) | Reference |
| This compound | PI3K/mTOR pathway | Data not publicly available. Docking studies suggest high affinity for CDK2 and CDK4.[8] | [8] |
| BEZ235 (Dactolisib) | Pan-class I PI3K, mTORC1/2 | ATM, DNA-PKcs, and other kinases at 10 µM concentration. | [9][10] |
| GSK2126458 (Omipalisib) | Pan-class I PI3K, mTORC1/2 | DNA-PK. Highly selective against a large panel of other protein kinases. | [11] |
Signaling Pathways and Experimental Workflows
Modulated Signaling Pathways by this compound
4-AAQB has been shown to modulate several key signaling pathways implicated in cancer progression.
References
- 1. 4-Acetyl-Antroquinonol B Suppresses SOD2-Enhanced Cancer Stem Cell-Like Phenotypes and Chemoresistance of Colorectal Cancer Cells by Inducing hsa-miR-324 re-Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antroquinonol for Metastatic Pancreatic Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Antroquinonol | Golden Biotechnology Corporation [goldenbiotech.com]
- 6. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase Ib dose-escalation study of the MEK inhibitor trametinib in combination with the PI3K/mTOR inhibitor GSK2126458 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induced DNA damage response signaling and apoptosis via suppressing CDK2/CDK4 expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-acetylantroquinonol B
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-acetylantroquinonol B. As a bioactive compound with demonstrated antiproliferative and anticancer properties, it is imperative that this compound be handled with the utmost care, following procedures for cytotoxic and antineoplastic agents to ensure personnel safety and environmental protection.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Wear double chemotherapy-grade gloves for maximum protection.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is necessary.
All handling of this compound, including preparation for disposal, should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containerization
Proper segregation of waste is critical to prevent cross-contamination and ensure compliant disposal. Do not mix this compound waste with other laboratory waste streams.[2]
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid. | "Hazardous Waste," "Cytotoxic Waste," "this compound" |
| Liquid Waste | Leak-proof, shatter-resistant container with a screw-top cap. | "Hazardous Waste," "Cytotoxic Waste," "this compound" |
| Sharps Waste | Puncture-proof sharps container. | "Hazardous Sharps Waste," "Cytotoxic," "this compound" |
Step-by-Step Disposal Procedures
Follow these procedures meticulously to ensure the safe handling and disposal of all materials contaminated with this compound.
For Solid Waste (e.g., contaminated gloves, bench paper, vials):
-
Collection: Place all contaminated solid waste directly into the designated, labeled hazardous waste container.
-
Sealing: Once the container is full (do not overfill), securely seal the lid.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from general lab traffic.
For Liquid Waste (e.g., unused solutions, contaminated media):
-
Collection: Carefully pour or pipette all liquid waste into the designated, labeled liquid hazardous waste container.
-
Sealing: Securely fasten the cap on the container.
-
Storage: Place the sealed container in secondary containment within the SAA.
For Sharps Waste (e.g., needles, syringes, contaminated glassware):
-
Immediate Disposal: Dispose of all sharps directly into the designated sharps container immediately after use. Do not recap needles.[2]
-
Container Management: Do not fill the sharps container beyond the indicated fill line.
-
Sealing and Storage: Once full, securely close and lock the container and place it in the SAA.
Decontamination of Work Surfaces
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Wipe: Use absorbent pads to wipe down all surfaces. Dispose of these pads as solid hazardous waste.
-
Cleaning Solution: Prepare a suitable decontamination solution (e.g., a high-pH solution or a commercially available cytotoxic drug decontamination agent).
-
Thorough Cleaning: Apply the decontamination solution and allow for the recommended contact time.
-
Final Rinse: Wipe the surfaces with a clean, damp cloth. Dispose of all cleaning materials as hazardous waste.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent further contamination.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Containment: For liquid spills, use absorbent materials to contain the spill. For powder spills, gently cover with damp absorbent material to avoid aerosolization.
-
Clean-up: Collect all contaminated materials using appropriate tools (e.g., forceps for broken glass) and place them in a designated hazardous waste container.
-
Decontaminate: Follow the decontamination procedures outlined above.
-
Report: Report the spill to your institution's Environmental Health and Safety (EH&S) department.
Final Disposal and Waste Pickup
-
Labeling: Ensure all waste containers are accurately and fully labeled with a hazardous waste tag, including the full chemical name and concentration.
-
Request Pickup: When waste containers are full or ready for disposal, submit a hazardous waste pickup request through your institution's EH&S online portal.[2]
-
Record Keeping: Maintain a detailed log of all this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
Below is a workflow diagram outlining the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound contaminated materials.
References
Essential Safety and Handling protocols for 4-Acetylantroquinonol B
Disclaimer: No specific Safety Data Sheet (SDS) for 4-acetylantroquinonol B is readily available. This guidance is based on its known biological activities, including antiproliferative and cytotoxic effects, which warrant handling it as a potent pharmaceutical compound. Researchers must conduct a thorough, compound-specific risk assessment and consult with their institution's environmental health and safety (EHS) department before commencing any work.
Hazard Summary and Assumed Classification
This compound is a bioactive compound isolated from the mycelia of Antrodia camphorata. Due to its demonstrated anticancer and antiproliferative properties, it should be handled as a potent, cytotoxic substance. The primary anticipated hazards include:
-
Cytotoxicity: May be harmful to cells, with potential carcinogenic, mutagenic, or teratogenic effects.
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin/Eye Irritation: May cause irritation upon direct contact.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against exposure. The following equipment is mandatory when handling this compound in solid (powder) or solution form.
| Protection Type | Specification | Rationale |
| Hand Protection | Double Gloving: Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[1][2] | Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated and both pairs changed regularly. |
| Body Protection | Disposable, solid-front, long-sleeved gown made of a non-permeable material (e.g., polyethylene-coated polypropylene).[2][3] | Protects skin from contamination. Cuffs should be tucked under the inner glove. |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[3] | Protects against splashes and airborne particles, preventing serious eye damage. |
| Respiratory Protection | For handling powder outside of a containment system: A fit-tested N95 respirator or higher (e.g., PAPR).[3] | Prevents inhalation of aerosolized potent compounds. Required when engineering controls are not sufficient. |
| Additional Protection | Disposable head/hair and shoe covers.[3] | Minimizes cross-contamination of other areas after handling the compound. |
Operational and Disposal Plans
Engineering Controls:
-
All manipulations of solid this compound (e.g., weighing, reconstituting) and concentrated solutions must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to control airborne particles.[4]
-
Work surfaces should be covered with disposable, plastic-backed absorbent pads to contain spills.[5]
Experimental Protocol: Step-by-Step Handling
-
Preparation: Designate a specific area for handling this compound. Assemble all necessary equipment, including the compound, solvents, consumables, and waste containers, inside the containment unit (fume hood/BSC) before starting.
-
Donning PPE: Put on all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, outer gloves, head cover, face/eye protection, respirator).
-
Weighing and Reconstitution:
-
Perform weighing of the powder on an analytical balance inside the containment unit.
-
To prevent aerosolization, carefully add solvent to the vial containing the powder. Do not shake vigorously. Use a vortex mixer at a low setting if necessary for dissolution.
-
-
During Experimentation:
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste.[6] The remaining PPE is removed before exiting the designated area and also disposed of as cytotoxic waste. Wash hands thoroughly with soap and water after removing all PPE.
Spill Management:
-
Small Spills (<5 g or 5 mL):
-
Alert others in the area and restrict access.
-
Wearing full PPE, gently cover the spill. For powders, use damp absorbent pads to avoid raising dust.[5] For liquids, use absorbent pads.[7]
-
Work from the outside of the spill inwards, cleaning the area.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[5]
-
All cleanup materials must be disposed of as cytotoxic waste.[5][8]
-
-
Large Spills (>5 g or 5 mL):
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: All waste contaminated with this compound must be treated as cytotoxic/hazardous waste and disposed of according to institutional and local regulations.[9][10]
-
Waste Segregation: All items that come into contact with the compound are considered cytotoxic waste. This includes gloves, gowns, absorbent pads, vials, pipette tips, and syringes.[9]
-
Containers:
-
Sharps: Needles and syringes must be placed in a designated, puncture-resistant, cytotoxic sharps container (often yellow with a purple lid or red).[10][11]
-
Solid Waste: Contaminated PPE and other solid materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag (e.g., purple or yellow).[9][11]
-
Liquid Waste: Unused solutions should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
-
-
Final Disposal: All cytotoxic waste must be collected by the institution's EHS for high-temperature incineration or other approved disposal methods.[10][12]
Workflow Visualization
Caption: Safe handling workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 7. apopc.asia [apopc.asia]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.ca [danielshealth.ca]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
